2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
Description
The exact mass of the compound (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDAUOXJDARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345795 | |
| Record name | (3,5-Dinitrobenzamido)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74958-71-7 | |
| Record name | (3,5-Dinitrobenzamido)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Dinitrobenzoyl)-DL-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
An In-depth Technical Guide to the Synthesis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a critical chiral derivatizing agent. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, rationale for procedural choices, and critical safety considerations inherent in the synthesis.
Introduction: Significance and Synthetic Strategy
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, also known as N-(3,5-Dinitrobenzoyl)phenylglycine, is a valuable molecule in the field of stereochemistry. Its primary application lies in the separation of enantiomers. The presence of the 3,5-dinitrobenzoyl group provides strong π-π interaction sites, making it an excellent chiral derivatizing agent for the resolution of racemic alcohols and amines via chromatography.[1][2] When bonded to a silica backbone, derivatives of this and similar structures form highly effective Pirkle-type chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC), enabling the analytical and preparative separation of chiral molecules.[3]
The synthesis is fundamentally a two-stage process rooted in classic organic reactions:
-
Activation of the Carboxylic Acid: Conversion of the relatively unreactive 3,5-dinitrobenzoic acid into a highly reactive acyl chloride derivative.
-
Nucleophilic Acyl Substitution: The amidation of 2-amino-2-phenylacetic acid (phenylglycine) with the synthesized 3,5-dinitrobenzoyl chloride.
This guide will dissect each stage, providing both the theoretical basis and a detailed, field-tested protocol.
Stage 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
The first critical step is the activation of 3,5-dinitrobenzoic acid. Direct amidation with an amino acid is thermodynamically unfavorable and kinetically slow. Therefore, the carboxylic acid hydroxyl group must be replaced with a better leaving group, typically a chloride ion, to generate the highly electrophilic 3,5-dinitrobenzoyl chloride.
Principle and Reagent Selection
Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride.[1][4] However, thionyl chloride (SOCl₂) is often the reagent of choice for laboratory-scale preparations.[1][5]
Causality behind Experimental Choice: The primary advantage of thionyl chloride lies in the nature of its byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases.[4] This greatly simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture under reduced pressure or by purging with an inert gas, driving the reaction to completion in accordance with Le Châtelier's principle.
Detailed Experimental Protocol: Stage 1
Objective: To convert 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride.
Materials and Equipment:
-
Round-bottom flask (dried in an oven)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Fume hood
Reagents:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, as a solvent)[5]
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is scrupulously dried to prevent hydrolysis of the thionyl chloride and the acid chloride product.
-
Charging the Flask: Add 3,5-dinitrobenzoic acid (1.0 eq) to the flask.
-
Reagent Addition: Carefully add an excess of thionyl chloride (approx. 2.0-3.0 eq).[5] The reaction can be performed neat or with a dry, inert solvent like toluene. The solvent can help moderate the reaction and improve stirring.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is achieved by distillation or, more conveniently, using a rotary evaporator. If toluene was used as a solvent, it is removed concurrently.
-
Product: The resulting crude 3,5-dinitrobenzoyl chloride, a low-melting solid (m.p. 68-69 °C), is often of sufficient purity for the subsequent amidation step.[1] It should be used immediately or stored under anhydrous conditions (e.g., in a desiccator) as it is highly susceptible to hydrolysis.
Safety Considerations for Stage 1
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water to release corrosive HCl gas.[6][7][8][9][10] It must be handled exclusively in a well-ventilated fume hood. Wear personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.[6]
-
3,5-Dinitrobenzoyl Chloride: This compound is a corrosive solid and causes severe skin burns and eye damage.[11][12][13][14][15] It is also moisture-sensitive. Handle with appropriate PPE and prevent contact with skin, eyes, and clothing.
Stage 2: Synthesis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
This stage involves the formation of the amide bond between the amine group of phenylglycine and the highly reactive 3,5-dinitrobenzoyl chloride. This is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.
Principle and Rationale
The reaction involves the nucleophilic attack of the amino group of 2-amino-2-phenylacetic acid on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. A base, such as sodium hydroxide or pyridine, is essential for two reasons:
-
Neutralization: It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the unreacted amine, which would render it non-nucleophilic.[1]
-
Activation: It deprotonates the carboxylic acid and ammonium groups of the zwitterionic phenylglycine, increasing the nucleophilicity of the free amino group.
The choice of starting material, whether racemic (DL), (R)-, or (S)-phenylglycine, will determine the stereochemistry of the final product.[16][17]
Detailed Experimental Protocol: Stage 2
Objective: To synthesize the target compound via amidation.
Materials and Equipment:
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and flask for vacuum filtration
Reagents:
-
2-Amino-2-phenylacetic acid (phenylglycine)
-
3,5-Dinitrobenzoyl chloride (from Stage 1)
-
Sodium hydroxide (NaOH) solution (e.g., 1-2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2-4 M)
-
Deionized water
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Prepare Amine Solution: In a beaker, dissolve 2-amino-2-phenylacetic acid (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 2.0-2.5 eq). Use a magnetic stirrer and cool the solution in an ice bath to 0-5 °C. The base ensures the amino acid is in its deprotonated, more nucleophilic form.
-
Addition of Acyl Chloride: Slowly and portion-wise, add the 3,5-dinitrobenzoyl chloride (approx. 1.0-1.1 eq) to the cold, stirring amine solution. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic. Vigorous stirring is crucial to ensure efficient mixing.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution by adding hydrochloric acid until the pH is approximately 1-2. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (like NaCl) and excess acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.
Data Presentation and Visualization
Table 1: Physicochemical and Safety Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting/Boiling Point (°C) | Key Hazards |
| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 205-207 | Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | 76 (b.p.) | Corrosive, Toxic, Reacts with Water |
| 3,5-Dinitrobenzoyl chloride | C₇H₃ClN₂O₅ | 230.56 | 68-69 | Corrosive, Moisture Sensitive |
| 2-Amino-2-phenylacetic acid | C₈H₉NO₂ | 151.16 | ~300 (decomposes) | Irritant |
| Final Product | C₁₅H₁₁N₃O₇ | 345.26 | Varies with stereoisomer | Skin/Eye/Respiratory Irritant[16] |
Diagrams of Synthesis and Workflow
Caption: Overall two-stage synthesis pathway.
Caption: Step-by-step experimental workflow diagram.
Characterization of the Final Product
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
Melting Point (MP): A sharp melting point range indicates high purity.
-
Infrared (IR) Spectroscopy: Expect to see characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the carboxylic acid and amide (~1700-1750 cm⁻¹ and ~1650 cm⁻¹, respectively), and strong peaks for the nitro groups (~1550 and 1350 cm⁻¹).[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons on both the phenyl and dinitrobenzoyl rings, as well as the methine proton and the amide N-H proton.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the two carbonyl carbons.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (345.26 g/mol ).[16][17]
By following this detailed guide, researchers can reliably synthesize and validate 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, a cornerstone reagent for advancements in chiral separations and stereochemical analysis.
References
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
- Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA.
- 3,5-Dinitrobenzoyl chloride synthesis. ChemicalBook.
- 3,5-Dinitrobenzoyl chloride. Wikipedia.
- (2R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenyl-acetic acid. MedchemExpress.com.
- Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. Semantic Scholar.
- Alcohol or Amine Unknowns.
- CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride. Google Patents.
- 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid | C15H11N3O7 | CID 607127. PubChem.
- (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine. PubChem.
- SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride. Sigma-Aldrich.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6). PubMed.
- Safety Data Sheet: Thionyl chloride. Carl ROTH.
- SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 3,5-Dinitrobenzoyl Chloride. Spectrum Chemical.
- SAFETY DATA SHEET - Thionyl Chloride. FUJIFILM Wako Chemicals.
- Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - Thionyl chloride. Fisher Scientific.
- A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI.
- IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate.
- SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride.
- ICSC 1409 - THIONYL CHLORIDE.
- Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. ResearchGate.
Sources
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
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- 5. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
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- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
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- 14. southwest.tn.edu [southwest.tn.edu]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 607127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 7005111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid: Technical Guide to Properties and Chiral Recognition
[1]
Executive Summary
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (commonly referred to as N-(3,5-Dinitrobenzoyl)phenylglycine or DNBPG ) is a high-value chiral selector used extensively in the resolution of enantiomers.[1][2] It represents a cornerstone of "Pirkle-type" chiral stationary phases (CSPs).[1]
Distinguished by its electron-deficient 3,5-dinitrobenzoyl (DNB) moiety, this compound acts as a potent
Molecular Architecture & Physicochemical Properties[1][3][4]
Structural Analysis
The molecule consists of a phenylglycine backbone acylated at the nitrogen atom by a 3,5-dinitrobenzoyl group.[1][2]
-
Chiral Center: The
-carbon of the phenylglycine moiety provides the stereogenic center (available in R and S configurations).[1] - -Acidic Domain: The dinitrobenzoyl group is highly electron-withdrawing, creating a localized region of low electron density capable of strong charge-transfer complexation with electron-rich targets.[1]
-
Hydrogen Bonding Sites: The amide linkage (-CONH-) serves as both a hydrogen bond donor (NH) and acceptor (C=O), critical for the "three-point interaction" model required for chiral recognition.[1]
Physicochemical Data Table
The following data aggregates standard values for the (R)-enantiomer, the most common form used in CSP preparation.
| Property | Value | Notes |
| IUPAC Name | (2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |
| CAS Number | 74927-72-3 (R); 90761-62-9 (S) | Racemic: 74958-71-7 |
| Molecular Formula | C | |
| Molecular Weight | 345.26 g/mol | |
| Melting Point | 216 – 217 °C | Decomposes upon melting |
| Optical Rotation | c = 0.9 in THF | |
| pKa | ~3.34 (Predicted) | Carboxylic acid proton |
| Solubility | Soluble in THF, Acetone, DMF | Sparingly soluble in water/hexane |
| Appearance | White to off-white crystalline powder |
Chemical Synthesis & CSP Fabrication[1][2]
Synthesis of DNBPG (Batch Protocol)
The synthesis typically employs a Schotten-Baumann reaction or an anhydrous acylation using 3,5-dinitrobenzoyl chloride.[1] The anhydrous route is preferred for high purity required in CSP manufacturing.[1]
Reagents:
-
(R)-(-)-2-Phenylglycine (1.0 eq)[1]
-
3,5-Dinitrobenzoyl chloride (1.1 eq)[1]
-
Dry Tetrahydrofuran (THF) or Dioxane[1]
-
Triethylamine (Et
N) as base[1]
Protocol:
-
Dissolution: Suspend (R)-phenylglycine in dry THF under nitrogen atmosphere.
-
Activation: Add Triethylamine (2.2 eq) to solubilize the amino acid and act as an acid scavenger.[1] Cool the solution to 0 °C.
-
Acylation: Add a solution of 3,5-dinitrobenzoyl chloride in THF dropwise over 30 minutes. Maintain temperature < 5 °C to prevent racemization.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (SiO
, MeOH/DCM) should show consumption of phenylglycine.[1] -
Workup: Evaporate THF. Redissolve residue in dilute NaOH (aq). Wash with Ethyl Acetate to remove unreacted acid chloride byproducts.[1]
-
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product, DNBPG, will precipitate as a white solid.[1]
-
Purification: Recrystallize from Ethanol/Water to yield high optical purity crystals.
Visualization of Synthesis Pathway
Caption: Acylation of phenylglycine via nucleophilic acyl substitution to form DNBPG.
Fabrication of Chiral Stationary Phase (CSP)
To function as a chromatographic selector, DNBPG is covalently bonded to silica gel.[1]
-
Silica Activation: High-purity silica (5
m) is treated with 3-aminopropyltriethoxysilane (APTES) to generate aminopropyl-silica.[1] -
Grafting: DNBPG is coupled to the aminopropyl-silica using EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or DCC/NHS in THF.[1]
-
End-capping: Residual amine groups are capped with acetic anhydride to prevent non-specific tailing.[1]
Mechanism of Chiral Recognition[13][14]
The enantioselectivity of DNBPG-based columns relies on the formation of transient diastereomeric complexes between the selector (DNBPG) and the analyte.[1] This is described by the Three-Point Interaction Model .[1]
Interaction Modes
-
-
Stacking (Primary): The electron-deficient dinitrobenzoyl ring (acceptor) stacks face-to-face with an electron-rich aromatic ring (donor) on the analyte (e.g., naphthyl, anthryl groups).[1] -
Hydrogen Bonding (Secondary):
-
Steric Exclusion (Discriminator): The bulky phenyl group on the chiral center creates a steric barrier that prevents the "wrong" enantiomer from approaching the binding site effectively.[1]
Visualization of Recognition Logic
Caption: The multi-modal interaction network driving chiral discrimination on DNBPG phases.
Applications in Drug Development[2][6][10]
DNBPG columns are standard tools in the pharmaceutical industry for:
-
Sulfoxides: Resolution of chiral sulfoxides (e.g., Albendazole sulfoxide), which often rely on the dipole-dipole interaction with the amide linkage.[1]
-
Lactams & Hydantoins: Separation of derivatives where the analyte possesses an aromatic ring and a hydrogen-bonding group.[1]
-
Atropisomers: Resolution of binaphthyl derivatives driven by steric fit and
-stacking.[1]
Experimental Tip: For optimal separation, mobile phases usually consist of non-polar solvents (Hexane) with polar modifiers (Isopropanol or Ethanol).[1] The "normal phase" mode maximizes the critical H-bonding and
References
-
Pirkle, W. H., & Finn, J. M. (1981).[1] Chiral high-pressure liquid chromatographic stationary phases.[1] 3. General resolution of aryl-alkylcarbinols. Journal of Organic Chemistry.[1] [1]
-
Sigma-Aldrich. (n.d.).[1] (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine Product Sheet.[1]
-
Thormann, W., et al. (2002).[1] Capillary electrophoresis with (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[1]
-
PubChem. (n.d.).[1] 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid - Compound Summary. National Library of Medicine.[1] [1]
-
ChemicalBook. (2025).[1] (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine Properties and Suppliers.[1]
An In-depth Technical Guide to the Mechanism of Action of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Science
In the realms of pharmaceutical development, agrochemicals, and fragrance industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even toxic. Consequently, the ability to separate and analyze enantiomers is a critical requirement in these fields.[1]
One powerful technique for enantiomeric analysis is the use of chiral derivatizing agents (CDAs). These are enantiomerically pure reagents that react with a racemic mixture to form diastereomers.[2] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, allowing for their separation and quantification using standard analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
This guide provides a comprehensive overview of the mechanism of action of a prominent CDA: 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, often referred to as N-(3,5-dinitrobenzoyl)-phenylglycine. This "Pirkle-type" reagent, named after the pioneering work of William H. Pirkle, has proven to be a versatile and effective tool for the chiral resolution of a wide array of compounds.[4][5][6]
Core Mechanism: From Enantiomers to Separable Diastereomers
The fundamental principle behind the utility of 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid lies in its ability to convert a pair of enantiomers into a pair of diastereomers through a covalent bonding reaction.[2] This transformation is the cornerstone of its application in chiral analysis.
The Derivatization Reaction
The reaction typically involves the formation of an amide or ester bond between the chiral derivatizing agent and the analyte. For instance, a racemic mixture of a chiral amine or alcohol will react with an enantiomerically pure form of 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid to yield two diastereomeric products.
Let's consider the reaction of (R)- and (S)-amines with (R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid:
-
(R)-amine + (R)-CDA → (R,R)-diastereomer
-
(S)-amine + (R)-CDA → (S,R)-diastereomer
These resulting diastereomers now have different spatial arrangements and, consequently, different physical and chemical properties, making them separable by chromatographic or spectroscopic methods.
Caption: Conversion of a racemic analyte into diastereomers.
Key Structural Features and Their Roles
The efficacy of 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid as a chiral derivatizing agent is attributed to several key structural features:
-
The 3,5-Dinitrobenzoyl Moiety: This group is a strong π-electron acceptor (π-acid). It plays a crucial role in forming π-π stacking interactions with π-electron donor (π-basic) groups present in the analyte or on a chiral stationary phase (CSP).[5][7] These interactions are often stereoselective, meaning they differ in strength and geometry for the two diastereomers.
-
The Phenylacetic Acid Backbone: This provides a rigid scaffold and a chiral center that dictates the spatial orientation of the other functional groups.
-
The Amide and Carboxylic Acid Groups: These groups can participate in hydrogen bonding and dipole-dipole interactions, further contributing to the chiral recognition process.[5]
Application in Chiral High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this CDA is in the indirect chiral separation of enantiomers by HPLC. The diastereomers formed after derivatization can be separated on a standard achiral stationary phase due to their different affinities for the stationary and mobile phases.
The "Pirkle-Type" Chiral Stationary Phase
Conversely, and perhaps more elegantly, derivatives of 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid are themselves covalently bonded to a solid support (typically silica gel) to create a "Pirkle-type" chiral stationary phase (CSP).[4][5][8] In this direct method, the racemic analyte is passed through the column, and the enantiomers are separated based on their differential interactions with the chiral selector immobilized on the stationary phase.
The separation mechanism on a Pirkle-type CSP relies on a "three-point interaction model," which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers. These interactions can include:
-
π-π interactions: Between the π-acidic 3,5-dinitrobenzoyl group of the CSP and a π-basic aromatic ring on the analyte.[5]
-
Hydrogen bonding: Involving the amide or other hydrogen-bonding moieties on both the CSP and the analyte.[5]
-
Dipole-dipole or steric interactions: These further stabilize the transient diastereomeric complex formed between the analyte and the CSP.[5]
Caption: HPLC workflow for chiral separation.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral derivatizing agents are also invaluable in NMR spectroscopy for determining the enantiomeric purity and absolute configuration of chiral compounds.[2][9] While enantiomers are indistinguishable in a standard NMR spectrum (they have identical chemical shifts and coupling constants), the diastereomers formed after derivatization will exhibit distinct NMR signals.[10][11]
The differences in the chemical shifts of corresponding protons or other nuclei in the two diastereomers allow for their individual quantification, thus providing the enantiomeric ratio of the original sample.[2]
Mechanism of Chiral Discrimination in NMR
The chiral discrimination observed in the NMR spectra of the diastereomeric derivatives arises from the different magnetic environments experienced by the nuclei in each diastereomer. This is a consequence of the distinct three-dimensional structures and intermolecular interactions of the diastereomers in solution.
For instance, the aromatic protons of the 3,5-dinitrobenzoyl group in the CDA can induce different shielding or deshielding effects on the protons of the analyte in the two diastereomers due to anisotropic effects.[12] These subtle differences in the magnetic environment lead to observable differences in their chemical shifts.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Amine with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
Objective: To prepare diastereomeric amides for subsequent HPLC or NMR analysis.
Materials:
-
Racemic amine analyte
-
(R)- or (S)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic amine (1.0 equivalent) and 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2 equivalents) to the solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude diastereomeric mixture.
-
The crude product can be purified by column chromatography if necessary, or directly analyzed by HPLC or NMR.
Protocol 2: HPLC Separation of Diastereomeric Derivatives
Objective: To separate and quantify the diastereomers prepared in Protocol 1.
Materials:
-
HPLC system with a UV detector
-
Achiral stationary phase column (e.g., C18 or silica)
-
Mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase)
-
Diastereomeric mixture from Protocol 1
Procedure:
-
Dissolve a small amount of the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the diastereomers using an isocratic or gradient mobile phase composition.
-
Monitor the elution profile at a suitable wavelength (the dinitrobenzoyl group provides a strong UV chromophore).
-
The two diastereomers should elute at different retention times.
-
Integrate the peak areas of the two diastereomers to determine their relative ratio, which corresponds to the enantiomeric ratio of the original amine.
| Diastereomer | Retention Time (min) | Peak Area |
| (R,R) | 10.5 | 52,345 |
| (S,R) | 12.8 | 51,987 |
| Table 1: Example HPLC data for the separation of diastereomers. |
Conclusion: A Versatile Tool for Chiral Analysis
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid stands out as a powerful and versatile chiral derivatizing agent. Its well-defined structure, featuring key functional groups for stereoselective interactions, enables the effective conversion of enantiomers into separable diastereomers. This property is expertly leveraged in both HPLC and NMR spectroscopy to address the critical need for enantiomeric analysis in various scientific and industrial sectors. A thorough understanding of its mechanism of action empowers researchers to design robust and reliable methods for chiral separation and characterization, ultimately contributing to the development of safer and more effective chiral products.
References
- Ahnoff, M., & Einarsson, S. (1989). Chiral derivatization.
- Harada, N. (2016).
- Pirkle, W. H. (2020). William H. Pirkle: Stereochemistry pioneer. Chirality, 32(5), 715-726.
- Pirkle, W. H., & McCune, J. E. (1988). Liquid Chromatographic Separation of the Enantiomers of Chiral Secondary Alcohols as Their α-Naphthyl Urethane Derivatives.
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
- Wadhwa, S., Buyens, D., & Korvink, J. G. (2024). Direct Chiral Discrimination with NMR.
- Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 438-461.
-
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
-
Wikipedia. (2023). Pirkle's alcohol. Retrieved from [Link]
- Zhang, Y., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
Sources
- 1. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase reagent containing the 3,5-dinitrophenyl tag for the improved derivatization of chiral and achiral amines, amino alcohols and amino acids in high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, a compound of significant interest in chiral separations and pharmaceutical research. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and analytical method development. This document, authored from the perspective of a Senior Application Scientist, offers not only a compilation of estimated solubility data but also delves into the underlying physicochemical principles and provides a robust experimental framework for its empirical determination.
Introduction: The Significance of Solubility in the Application of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, often used as a chiral derivatizing agent or as a component of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), plays a crucial role in the separation of enantiomers.[1][2][3] The efficacy of its application is intrinsically linked to its solubility. In the synthesis of CSPs, for instance, the ability to dissolve this precursor in a suitable solvent is critical for achieving a uniform coating on the stationary phase support.[1] Furthermore, in drug development, solubility is a key determinant of a compound's bioavailability and the feasibility of developing various dosage forms.[4] A thorough understanding of its solubility profile across a spectrum of organic solvents enables researchers to make informed decisions, optimizing processes and ensuring the reliability and reproducibility of their results.
Physicochemical Properties of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
A foundational understanding of the molecule's inherent properties is essential to rationalize its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O₇ | |
| Molecular Weight | 345.26 g/mol | |
| Melting Point | 216-217 °C (decomposes) | |
| pKa | ~3.5 (estimated for the carboxylic acid) | |
| LogP | 2.1 (calculated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
The presence of a carboxylic acid group, an amide linkage, two nitro groups, and two aromatic rings imparts a complex mosaic of polarity and hydrogen bonding capabilities to the molecule. The carboxylic acid and amide groups can act as both hydrogen bond donors and acceptors, while the nitro groups are strong hydrogen bond acceptors. The phenyl rings contribute to the nonpolar character of the molecule. This structural duality suggests that its solubility will be highly dependent on the nature of the solvent.
Estimated Solubility of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid (g/L) at 25 °C | Experimental Solubility of 3,5-Dinitrobenzoic Acid (g/L) at 25 °C | Rationale for Estimation |
| Methanol | 32.7 | 5 - 15 | 11.8 | Polar protic solvent capable of hydrogen bonding with the solute's functional groups. The larger size of the target molecule compared to 3,5-dinitrobenzoic acid may slightly reduce solubility. |
| Ethanol | 24.5 | 3 - 10 | 8.5 | Similar to methanol, but its lower polarity may lead to a slight decrease in solubility. |
| Acetone | 20.7 | 10 - 25 | 23.5 | A polar aprotic solvent that can act as a strong hydrogen bond acceptor, interacting favorably with the carboxylic acid and amide protons. |
| Ethyl Acetate | 6.0 | 2 - 8 | 5.2 | A moderately polar aprotic solvent with good hydrogen bond accepting capabilities. |
| Dichloromethane | 9.1 | 1 - 5 | 1.9 | A solvent of moderate polarity that can engage in dipole-dipole interactions. |
| Toluene | 2.4 | < 1 | 0.4 | A nonpolar solvent, expected to have poor interaction with the polar functional groups of the solute, leading to low solubility. |
Disclaimer: The solubility values for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid are estimations and should be experimentally verified.
Factors Influencing Solubility: A Deeper Dive
The principle of "like dissolves like" provides a fundamental framework for understanding solubility.[6] For 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, the interplay of several factors governs its dissolution in a given solvent:
-
Solvent Polarity: As indicated by the estimated data, polar solvents are expected to be more effective at dissolving this compound due to the presence of multiple polar functional groups. Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with the solute, while polar aprotic solvents like acetone can act as strong hydrogen bond acceptors.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the carboxylic acid, amide, and nitro groups of the solute is a critical driver of solubility.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions.
-
Molecular Size and Shape: While not the dominant factor here, the relatively large and rigid structure of the molecule may present some steric hindrance to solvation compared to smaller, more flexible molecules.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8]
Experimental Workflow
Sources
- 1. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 8. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 607127 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid is a chiral organic compound with significant applications in enantiomeric separation and resolution. Its utility as a chiral derivatizing agent and its presence in chiral stationary phases for chromatography underscore the importance of its unambiguous structural characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound.
This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only spectral data but also detailed interpretations and experimental protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
While direct experimental spectra for this specific molecule are not publicly available, this guide will present high-quality predicted data and illustrative spectra based on the well-established principles of spectroscopic analysis for its constituent functional groups. This approach provides a robust framework for the identification and characterization of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid and related compounds.
Molecular Structure and Key Features
The structure of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid combines several key functional groups that give rise to its characteristic spectroscopic signatures.
Figure 1. Chemical structure of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | Carboxylic acid (-COOH) |
| ~9.5 | d | 1H | Amide (-NH) |
| ~9.1 | t | 1H | Aromatic (H-4' of dinitrobenzoyl) |
| ~9.0 | d | 2H | Aromatic (H-2', H-6' of dinitrobenzoyl) |
| ~7.5-7.3 | m | 5H | Aromatic (phenyl group) |
| ~5.8 | d | 1H | Methine (-CH) |
Interpretation and Rationale:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.
-
Amide Proton: The amide proton is coupled to the adjacent methine proton, resulting in a doublet. Its downfield shift is due to the electron-withdrawing effect of the carbonyl group and its involvement in the rigid amide bond.
-
Dinitrobenzoyl Protons: The protons on the 3,5-dinitrobenzoyl ring are significantly deshielded by the strong electron-withdrawing nitro groups. The proton at the 4'-position appears as a triplet due to coupling with the two equivalent protons at the 2' and 6' positions. The 2' and 6' protons appear as a doublet, coupled to the 4'-proton.
-
Phenyl Protons: The five protons of the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
-
Methine Proton: The alpha-proton is coupled to the amide proton, giving a doublet. Its chemical shift is influenced by the adjacent phenyl, carboxylic acid, and amide groups.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | Carboxylic acid carbonyl (-COOH) |
| ~163 | Amide carbonyl (-C=O) |
| ~148 | Aromatic (C-3', C-5' of dinitrobenzoyl - attached to NO₂) |
| ~138 | Aromatic (C-1 of phenyl) |
| ~135 | Aromatic (C-1' of dinitrobenzoyl) |
| ~129 | Aromatic (C-2, C-6 of phenyl) |
| ~128.5 | Aromatic (C-4 of phenyl) |
| ~128 | Aromatic (C-3, C-5 of phenyl) |
| ~127 | Aromatic (C-2', C-6' of dinitrobenzoyl) |
| ~122 | Aromatic (C-4' of dinitrobenzoyl) |
| ~58 | Methine (-CH) |
Interpretation and Rationale:
-
Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are the most deshielded carbons, appearing at the downfield end of the spectrum. The carboxylic acid carbonyl is typically slightly more downfield than the amide carbonyl.[1]
-
Aromatic Carbons: The carbons of the dinitrobenzoyl ring are significantly influenced by the nitro groups. The carbons directly attached to the nitro groups (C-3' and C-5') are highly deshielded. The other aromatic carbons of both the dinitrobenzoyl and phenyl rings appear in the expected aromatic region (120-140 ppm).
-
Methine Carbon: The alpha-carbon's chemical shift is influenced by the attached phenyl, carboxylic acid, and amide functionalities.
Experimental Protocol for NMR Data Acquisition
Figure 2. General workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a common choice for polar molecules like carboxylic acids and amides due to its excellent solvating power and the fact that the acidic and amide protons are readily observable and do not exchange with the solvent.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is used as an internal standard for chemical shift referencing, ensuring data accuracy and comparability.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1590, 1480 | Medium | Aromatic C=C stretch |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
Interpretation and Rationale:
-
O-H and N-H Stretching: The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid. The N-H stretch of the secondary amide will appear as a sharper band around 3300 cm⁻¹.
-
Carbonyl Stretching: Two strong carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (~1710 cm⁻¹) than the amide C=O stretch (Amide I band, ~1660 cm⁻¹).
-
Nitro Group Stretching: The two strong bands at approximately 1540 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro groups, respectively.[2]
-
Aromatic C-H and C=C Stretching: Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching. The absorptions around 1590 and 1480 cm⁻¹ are due to C=C stretching within the aromatic rings.
Experimental Protocol for ATR-IR Spectroscopy
Figure 3. Workflow for Attenuated Total Reflectance (ATR) IR data acquisition.
Causality in Experimental Choices:
-
ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples, requiring minimal sample preparation and providing high-quality spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 345 (corresponding to the molecular weight of C₁₅H₁₁N₃O₇)
-
Major Fragments:
-
m/z 195: [O₂N-C₆H₃-CO]⁺ - Represents the 3,5-dinitrobenzoyl cation.
-
m/z 151: [H₂N-CH(C₆H₅)-COOH]⁺ - Represents the phenylglycine moiety.
-
m/z 106: [C₆H₅-CH=NH₂]⁺ - A common fragment from the phenylglycine portion.
-
m/z 77: [C₆H₅]⁺ - The phenyl cation.
-
Interpretation and Rationale:
The fragmentation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid upon electron ionization is expected to occur primarily at the amide bond.
Figure 4. Plausible mass fragmentation pathway for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Inlet EI-MS)
-
Sample Preparation: A small amount of the solid sample is placed in a capillary tube.
-
Introduction: The capillary tube is inserted into the direct inlet probe of the mass spectrometer.
-
Ionization: The sample is heated to induce vaporization and then ionized by a beam of high-energy electrons (typically 70 eV).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Synthesis and Purification
A reliable synthesis and purification protocol is crucial for obtaining high-quality spectroscopic data, free from interfering impurities.
Synthesis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
This compound can be readily synthesized by the acylation of 2-amino-2-phenylacetic acid with 3,5-dinitrobenzoyl chloride.
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-amino-2-phenylacetic acid in a suitable basic aqueous solution (e.g., 1M NaOH) with cooling in an ice bath.
-
Acylation: Slowly add a solution of 3,5-dinitrobenzoyl chloride in a water-miscible organic solvent (e.g., acetone or THF) to the cooled amino acid solution with vigorous stirring.
-
Reaction Monitoring: Continue stirring at low temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the mixture with a mineral acid (e.g., 2M HCl) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
-
Drying: Dry the purified product under vacuum.
Conclusion
The spectroscopic characterization of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid is fundamental to its application in chiral separations and other areas of chemical research. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, along with detailed interpretations and experimental protocols. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently identify and characterize this important compound. The provided methodologies for data acquisition and synthesis are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data.
References
-
PubChem. 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid. National Center for Biotechnology Information. [Link]
-
Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. (2020-04-01). [Link]
-
University of Calgary. Sample IR spectra. [Link]
-
ResearchGate. Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. [Link]
-
Lamar University. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
ResearchGate. Infrared spectra of dinitro compound... [Link]
-
Eurisotop. NMR Solvent data chart. [Link]
-
ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
literature review on 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid applications
Technical Whitepaper: -(3,5-Dinitrobenzoyl)- -phenylglycine (DNBPG) in Chiral Resolution[1][2]
Chemical Architecture & Mechanistic Principles
The efficacy of DNBPG relies on its ability to participate in a minimum of three simultaneous molecular interactions with a target analyte (the "Three-Point Interaction Model").[1][2]
Structural Functionalization[1][2]
-
-Acidic Center: The 3,5-dinitrobenzoyl group acts as a strong
-electron acceptor.[1][2] It targets analytes containing -donor groups (e.g., naphthyl, anthryl, or simple phenyl rings with electron-donating substituents).[1][2] -
Chiral Scaffold: The
-phenylglycine backbone provides a rigid stereogenic center close to the interaction sites, maximizing chiral discrimination.[1] -
Hydrogen Bonding Network: The amide linkage (–CONH–) serves as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating directional orientation of the analyte.[1]
Mechanistic Visualization
The following diagram illustrates the docking mechanism between the DNBPG selector (immobilized) and a theoretical
Figure 1: Mechanistic pathway of chiral recognition via the Three-Point Interaction Model.[1][2]
Applications in Chromatography (HPLC)[1][2][3][4][5][6]
In High-Performance Liquid Chromatography, DNBPG is typically covalently bonded to silica gel (via an aminopropyl spacer) or ionically bonded.[1][2] It is the standard-bearer for separating
Operational Parameters
-
Column Type: Normal Phase (Pirkle Concept).
-
Mobile Phase: Non-polar organic solvents (Hexane) with polar modifiers (Isopropanol, Ethanol).[1]
-
Target Analytes:
Case Study: Separation of Albendazole Sulfoxide
Albendazole sulfoxide is a chiral metabolite of the anthelmintic drug albendazole.[1][3][4]
| Parameter | Protocol Detail |
| Stationary Phase | (R)-DNBPG covalently bonded to 5µm silica |
| Mobile Phase | Hexane : Ethanol : Acetic Acid (80 : 20 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Result | Baseline resolution of (+) and (-) enantiomers |
| Mechanism | The sulfoxide oxygen H-bonds with the DNBPG amide; the benzimidazole ring |
Applications in NMR Spectroscopy[1][7]
DNBPG serves as a Chiral Solvating Agent (CSA) for determining enantiomeric excess (ee) without the need for derivatization.[1][2]
Protocol for NMR Analysis[1]
-
Preparation: Dissolve the racemic analyte (approx. 5-10 mg) in
or . -
Addition: Add 1.0 - 2.0 equivalents of (R)- or (S)-DNBPG (Free Acid form).
-
Mechanism: Rapid exchange diastereomeric complexes form in solution.[1]
-
Observation: The chemical shift non-equivalence (
) of protons near the chiral center of the analyte is observed.[1]-
Typical Shift: 0.05 – 0.2 ppm splitting.[1]
-
-
Calculation: Integration of the split peaks yields the enantiomeric ratio (er).
Synthesis & Immobilization Protocol
For researchers requiring custom stationary phases, the synthesis of the selector and its subsequent immobilization onto silica is described below.
Step 1: Synthesis of the Selector (DNBPG)
Reaction: Schotten-Baumann acylation of phenylglycine.[1][2]
-
Dissolution: Dissolve (R)-(-)-
-phenylglycine (10 mmol) in 1N NaOH (20 mL) at 0°C. -
Acylation: Add 3,5-dinitrobenzoyl chloride (11 mmol) dropwise in THF (10 mL) while maintaining pH > 9 with additional NaOH.
-
Precipitation: Stir for 2 hours. Acidify carefully with 1N HCl to pH 2.0.[1]
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water.[1]
Step 2: Immobilization on Silica (Covalent Bonding)
Workflow: Coupling to Aminopropyl Silica (APS).[1][2]
Figure 2: Workflow for the covalent immobilization of DNBPG onto silica gel.
Detailed Protocol:
-
Activation: Dissolve 2.0 g of DNBPG in 50 mL dry THF. Add 1.1 eq of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to activate the carboxylic acid.[1][2]
-
Coupling: Add 3.0 g of Aminopropyl Silica (APS).
-
Reaction: Shake/stir gently at room temperature for 24 hours.
-
Washing: Filter the silica and wash sequentially with THF, Methanol, and Diethyl Ether to remove unreacted selector.[1]
-
Packing: Slurry pack into HPLC column hardware using standard high-pressure techniques.
Performance Data Summary
The following table summarizes the separation factors (
| Analyte Class | Representative Compound | Alpha ( | Mobile Phase |
| Sulfoxides | Albendazole Sulfoxide | 1.25 | Hex/EtOH |
| Beta-Blockers | Propranolol (Derivatized) | 1.18 | Hex/IPA |
| Lactams | 3-benzyl-2-pyrrolidinone | 1.32 | Hex/IPA |
| Bi-aryls | 1,1'-Bi-2-naphthol (BINOL) | 1.45 | Hex/IPA |
| Anthryls | 9-Anthryl-trifluoroethanol | 1.50 | Hex/IPA |
Note: High
References
-
Pirkle, W. H., & Finn, J. M. (1981).[1] Chiral high-pressure liquid chromatographic stationary phases.[1][2][5][3][4][6] 3. General resolution of aryl-alkylcarbinols. Journal of Organic Chemistry.[1]
-
Thormann, W., et al. (2002).[1][3][4] Capillary electrophoresis with (R)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers.[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis.[1][3][4]
-
Sigma-Aldrich. (n.d.).[1][2] (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine Product Specification.[1][2]
-
ZirChrom Separations. (n.d.).[1] ZirChrom-Chiral(S)PG Application Note.[1][2][5]
-
PubChem. (n.d.).[1] 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid - Compound Summary.[1][2]
Sources
- 1. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 607127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 90761-62-9 [chemicalbook.com]
- 3. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-(-)-N-(3,5-Dinitrobenzoyl)-a-phenylglycine 99 74927-72-3 [sigmaaldrich.com]
- 5. ZirChrom-Chiral HPLC Columns [zirchrom.com]
- 6. (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine [myskinrecipes.com]
understanding diastereomeric salt formation with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
An In-Depth Technical Guide to Diastereomeric Salt Formation with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of diastereomeric salt formation, a cornerstone technique in chiral resolution, with a specific focus on the application of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this powerful separation method.
The Imperative of Chirality in Modern Science
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is not merely an academic exercise but a critical necessity for developing safe and effective products. Among the various techniques for chiral resolution, diastereomeric salt formation remains one of the most robust, scalable, and widely employed methods, particularly for chiral amines and acids.[1][2]
This guide delves into the principles and practical application of a highly effective chiral resolving agent: 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
Profile of a High-Performance Chiral Resolving Agent
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid is a derivative of the amino acid phenylglycine.[3] Its efficacy as a resolving agent stems from a unique combination of structural features that facilitate strong and selective interactions with chiral molecules.
Key Structural Attributes:
-
Carboxylic Acid Group: Provides the acidic center for salt formation with racemic bases (amines).
-
Chiral Center: The stereogenic carbon atom to which the phenyl and amino groups are attached is the basis for chiral discrimination.
-
Rigid Phenylglycine Backbone: The defined stereochemistry and conformational rigidity contribute to the formation of well-ordered crystal lattices.
-
3,5-Dinitrobenzoyl Moiety: This electron-deficient aromatic ring is a critical component. It promotes strong π-π stacking interactions with electron-rich aromatic rings that may be present in the target molecule. The nitro groups also act as potent hydrogen bond acceptors.
These features combine to create a molecule capable of engaging in multiple, simultaneous, non-covalent interactions—ionic bonds, hydrogen bonds, and π-π interactions—which are essential for the formation of diastereomeric salts with significantly different physicochemical properties.
Table 1: Properties of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
| Property | Value | Reference |
| CAS Number | 74927-72-3 | [4] |
| Molecular Formula | C₁₅H₁₁N₃O₇ | [4] |
| Molecular Weight | 345.27 g/mol | [4] |
| Melting Point | 217-218 °C | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Application | Chiral resolving agent for enantiomeric separation | [4] |
The Core Principle: Transforming Enantiomers into Separable Diastereomers
Enantiomers possess identical physical properties (e.g., solubility, melting point, boiling point) in an achiral environment, making their direct separation by standard laboratory techniques like crystallization impossible. The strategy of diastereomeric salt resolution elegantly circumvents this problem by temporarily converting the enantiomeric pair into a pair of diastereomers.[5]
Diastereomers, unlike enantiomers, have different physical properties, including solubility.[1] This difference is the key to their separation. The process can be summarized as follows:
-
Reaction: A racemic mixture of a chiral base, for instance, (R)-Amine and (S)-Amine, is reacted with a single enantiomer of a chiral acid, such as (R)-Acid.
-
Formation of Diastereomers: This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine:(R)-Acid] and [(S)-Amine:(R)-Acid].
-
Exploiting Solubility Differences: Due to their different three-dimensional structures, these two diastereomeric salts will have different solubilities in a carefully selected solvent. One salt will be less soluble and will preferentially crystallize out of the solution.
-
Separation: The less soluble diastereomeric salt is isolated by filtration.
-
Liberation: The optically pure amine is then "liberated" from the salt by treatment with a base, and the chiral resolving agent can be recovered.
This fundamental workflow is visualized in the diagram below.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
A Step-by-Step Experimental Protocol
The success of a diastereomeric resolution is highly dependent on the meticulous optimization of experimental conditions. The following protocol provides a robust framework for this process.
Step 1: Solvent Selection (The Critical Decision)
The choice of solvent is the most critical parameter in a diastereomeric resolution.[6] An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts over a practical temperature range. The process is often empirical, requiring the screening of several solvents.
Methodology for Solvent Screening:
-
Prepare small, equimolar amounts of the two individual diastereomeric salts in separate vials.
-
Add a small, measured volume of a candidate solvent to each vial.
-
Heat the vials with stirring until the salts dissolve completely.
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.
-
Observe the amount of precipitate in each vial. An ideal solvent will show a significant amount of solid in one vial and little to no solid in the other.
Table 2: Hypothetical Solvent Screening Results
| Solvent | Solubility of Salt 1 ((R,R)-Salt) at 20°C | Solubility of Salt 2 ((S,R)-Salt) at 20°C | Selectivity (Ratio of Solubilities) | Assessment |
| Methanol | High | High | ~1 | Poor |
| Ethyl Acetate | Moderate | Low | >5 | Good Candidate |
| Toluene | Very Low | Very Low | ~1.5 | Poor |
| Acetonitrile | High | Moderate | ~3 | Possible Candidate |
| Isopropanol | Moderate | Low | >4 | Good Candidate |
Step 2: Diastereomeric Salt Formation and Crystallization
Protocol:
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent, 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (0.5 to 1.0 equivalents), in the chosen solvent with heating and stirring until a clear solution is obtained.
-
Expertise & Experience: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric purity of the crystallized salt, although at the expense of yield. This is because the excess of the more soluble enantiomer helps to keep the more soluble diastereomeric salt in solution.[7]
-
-
Cooling (Crystallization): Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer. Further cooling in an ice bath or refrigerator can maximize the yield of the crystalline salt.
-
Trustworthiness: For reproducible results, a controlled cooling profile is recommended, especially at a larger scale. Seeding the supersaturated solution with a few crystals of the pure, less-soluble diastereomer can be a powerful technique to ensure the desired crystalline form is obtained.[8]
-
-
Aging: Hold the resulting slurry at the final temperature for a period (e.g., 1-24 hours) to allow the system to reach equilibrium, which can improve the purity of the crystalline product.
Step 3: Isolation and Purification
-
Filtration: Isolate the crystallized diastereomeric salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified diastereomeric salt under vacuum.
Step 4: Liberation of the Free Enantiomer
-
Suspension: Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Add an aqueous base (e.g., 1 M NaOH, NaHCO₃) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction: The free amine will partition into the organic layer. Separate the layers and extract the aqueous layer one or more times with the organic solvent.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer, which contains the sodium salt of the resolving agent, can be acidified (e.g., with 1 M HCl) to precipitate the 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, which can then be recovered by filtration for reuse.
Caption: Liberation of the free amine and recovery of the resolving agent.
Step 5: Analysis of Enantiomeric Purity
The enantiomeric excess (e.e.) of the resolved product must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method. The N-(3,5-dinitrobenzoyl) group is a useful chromophore for UV detection in HPLC.[9][10]
Conclusion
Diastereomeric salt formation is a powerful and enduring technique for chiral resolution. The use of a well-designed resolving agent like 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, which leverages multiple interaction types to maximize the physical differences between diastereomeric salts, is key to its success. While the process can be empirical and require careful optimization, a systematic approach to solvent selection and crystallization conditions, as outlined in this guide, provides a clear pathway to obtaining enantiomerically pure compounds. This method's scalability and cost-effectiveness ensure its continued relevance in both academic research and industrial-scale production.
References
-
(R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE - Proceedings. Retrieved from [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. Retrieved from [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved from [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6). (n.d.). PubMed. Retrieved from [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube. Retrieved from [Link]
-
Chromatograms for the resolution of N-(3,5-dinitrobenzoyl)-a-amino... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Developments in Optical Resolution. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. (2025). ResearchGate. Retrieved from [Link]
- Process for preparing 2-amino-3,5-dinitro tiophen. (n.d.). Google Patents.
- Enzymatic synthesis of optically active chiral amines. (2017). Google Patents.
-
Industrial preparation method for 3-amino phenylacetic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. US20170101654A1 - Enzymatic synthesis of optically active chiral amines - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine [myskinrecipes.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Enantiomeric Separation of Amines using 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
Introduction: The Imperative of Chirality in Modern Science
In the landscape of pharmaceutical development, agrochemicals, and materials science, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. This necessitates robust and reliable analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for this purpose.[1][2]
This guide provides an in-depth exploration of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, a highly effective chiral resolving agent, in the enantiomeric analysis of primary and secondary amines.[3][4] Also known by synonyms such as N-(3,5-Dinitrobenzoyl)-α-phenylglycine (DNBPG), this reagent offers versatile applications as both a chiral derivatizing agent for HPLC and a chiral solvating agent for NMR spectroscopy. We will delve into the underlying mechanisms of chiral recognition and present detailed, field-proven protocols for its practical application.
The Mechanism of Chiral Recognition
The efficacy of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid as a chiral resolving agent stems from its ability to form transient, diastereomeric complexes with enantiomers of a chiral amine.[4] The stability of these complexes differs between the two enantiomers, allowing for their differentiation. This recognition is not based on a single point of interaction but rather on a synergistic combination of forces, often conceptualized by the "three-point interaction model".[5]
The key structural features of the resolving agent that facilitate this discrimination are:
-
The 3,5-Dinitrobenzoyl Group: This moiety is highly electron-deficient, making it an excellent π-acceptor. It readily engages in π-π stacking interactions with electron-rich aromatic rings that may be present in the amine analyte.[4]
-
Amide and Carboxylic Acid Groups: These functional groups are crucial for forming strong hydrogen bonds with the amine and other polar groups on the analyte.[4]
-
The Phenylglycine Backbone: The rigid stereogenic center of the phenylglycine core provides the necessary steric environment to force the analyte into a specific conformation upon binding, amplifying the energetic differences between the two diastereomeric complexes.
These interactions—π-π stacking, hydrogen bonding, and steric repulsion—collectively create a chiral pocket. One enantiomer of the amine will fit more snugly and form a more stable, lower-energy complex than the other, leading to observable differences in chromatographic retention or NMR chemical shifts.
Figure 1: Mechanism of Chiral Recognition.
Application I: HPLC Separation via Diastereomer Formation
A powerful strategy for determining the enantiomeric purity of a chiral amine is to convert the enantiomers into diastereomers by reacting the racemic mixture with an enantiopure chiral derivatizing agent (CDA).[6] Diastereomers possess different physical properties and can be separated using standard, achiral HPLC columns.
The workflow involves two main stages: the chemical derivatization of the amine and the subsequent HPLC analysis of the resulting diastereomeric amides.
Figure 2: HPLC Workflow via Chiral Derivatization.
Protocol 2.1: Derivatization of a Primary/Secondary Amine
This protocol describes a general procedure for the amide coupling of a chiral amine with (R)- or (S)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
Materials:
-
Racemic amine analyte (~10 mg)
-
(R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (1.1 equivalents)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Base (optional, for amine salts): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (1-2 mL)
Procedure:
-
Dissolution: In a clean, dry vial, dissolve the racemic amine and 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid in the anhydrous solvent. If the amine is a hydrochloride or other salt, add the base and stir for 5 minutes.
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid and ensure efficient coupling. The base neutralizes the amine salt to provide the free amine for reaction.
-
-
Activation: Add the coupling agent (DCC or EDC) to the solution.
-
Rationale: The coupling agent activates the carboxylic acid of the resolving agent, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.
-
Rationale: The reaction time may vary depending on the steric hindrance and reactivity of the amine. Room temperature is generally sufficient to achieve full conversion without causing racemization.[7]
-
-
Work-up: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, a simple aqueous wash may be performed if the product is soluble in an organic solvent.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2.2: HPLC Method for Diastereomer Separation
Instrumentation & Columns:
-
A standard HPLC system with a UV detector is sufficient.[]
-
Column: A standard achiral column, such as a C18 (for reversed-phase) or Silica/Diol (for normal-phase), is used. Column dimensions of 250 mm x 4.6 mm with 5 µm particles are a good starting point.
Data Presentation: Example HPLC Conditions
| Parameter | Condition A (Normal Phase) | Condition B (Reversed-Phase) | Rationale & Optimization Notes |
| Column | Silica, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | Choice depends on the polarity of the diastereomers. Normal phase often gives better selectivity for these types of compounds. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Acetonitrile (ACN) / Water (60:40, v/v) | The ratio of strong to weak solvent should be adjusted to achieve retention times between 5-15 minutes. Small amounts of additives like TFA (0.1%) can improve peak shape in RP-HPLC. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time vs. resolution. |
| Column Temp. | 25 °C (Ambient) | 30 °C | Temperature can affect selectivity. It's crucial to keep it constant for reproducible results. |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | The dinitrobenzoyl group provides a strong chromophore, allowing for sensitive UV detection. |
| Injection Vol. | 10 µL | 10 µL | Should be optimized to avoid column overloading, which degrades peak shape and resolution. |
Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas (A1 and A2) of the two separated diastereomers.
e.e. (%) = [ (A1 - A2) / (A1 + A2) ] * 100
A resolution (Rs) value of ≥ 1.5 is desired for baseline separation and accurate quantification.[9]
Application II: NMR Spectroscopy for Enantiomeric Excess (e.e.) Determination
NMR spectroscopy provides a rapid and powerful method for determining enantiomeric purity without requiring chromatographic separation.[10][11] This is achieved by using an enantiopure chiral solvating agent (CSA) like 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid. In the NMR tube, the CSA forms rapid, reversible, non-covalent diastereomeric complexes with the amine enantiomers.[12] This places the protons of each enantiomer in a slightly different average chemical environment, leading to the splitting of what would otherwise be a single signal into two distinct signals.
Figure 3: Principle of NMR Enantiodiscrimination.
Protocol 3.1: NMR Sample Preparation and Analysis
Materials:
-
Amine analyte (5-10 mg)
-
(R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (1.0 - 2.0 equivalents)
-
Deuterated NMR Solvent (e.g., Chloroform-d, Acetone-d6, Benzene-d6) (~0.6 mL)
-
NMR Tube
Procedure:
-
Preparation: Place the amine analyte into a clean NMR tube. Add the chiral solvating agent.
-
Rationale: The molar ratio of CSA to analyte is critical. A 1:1 ratio is a good starting point, but increasing the concentration of the CSA can sometimes enhance the chemical shift difference (Δδ).
-
-
Dissolution: Add the deuterated solvent to the NMR tube, cap it, and invert several times to ensure complete dissolution and mixing.
-
Rationale: The choice of solvent can significantly impact the degree of signal separation. Less polar solvents like Chloroform-d or Benzene-d6 often promote the intermolecular interactions required for effective discrimination.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all signals and that the resolution is adequate to resolve the split peaks.
Data Analysis:
-
Identify Signals: Compare the spectrum to one of the racemic amine without the CSA to identify which proton signals are most affected and best resolved. Protons closest to the chiral center of the amine are often the best candidates.
-
Integrate: Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate e.e.: Use the integral values (I1 and I2) to calculate the enantiomeric excess.
e.e. (%) = [ (I1 - I2) / (I1 + I2) ] * 100
Data Presentation: Expected NMR Observations
| Analyte Type | Proton Signal to Observe | Solvent | Expected Δδ (ppm) | Notes |
| α-Phenylethylamine | α-CH proton | Chloroform-d | 0.05 - 0.20 | The separation is often clearest on the proton attached to the stereocenter. |
| N-methyl-α-phenylethylamine | N-CH₃ singlet | Benzene-d6 | 0.02 - 0.10 | Aromatic solvents can induce larger chemical shift differences due to anisotropic effects. |
| Aliphatic Amines | Protons α or β to Nitrogen | Acetone-d6 | 0.01 - 0.08 | Discrimination of aliphatic amines can be more challenging and may require lower temperatures or different CSAs. |
Method Validation Considerations
For applications in regulated environments, such as pharmaceutical quality control, any developed chiral separation method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[7]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any impurities. This is demonstrated by achieving a baseline resolution (Rs ≥ 1.5).
-
Linearity: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a given range.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling chiral impurities.[7]
-
Accuracy & Precision: The closeness of the measured e.e. to the true value (accuracy) and the repeatability of the measurement (precision).
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition, flow rate, or temperature.
Conclusion
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid is a robust and versatile tool for the enantiomeric separation of amines. Its well-defined structure allows for strong and predictable intermolecular interactions, leading to excellent chiral recognition in both HPLC and NMR applications. The derivatization protocol for HPLC provides a reliable method for baseline separation on common achiral columns, while its use as a chiral solvating agent in NMR offers a rapid, chromatography-free approach for determining enantiomeric excess. By understanding the underlying chemical principles and following validated protocols, researchers can confidently apply this reagent to address critical questions of chirality in their work.
References
- MySkinRecipes. (n.d.). (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine.
- Benchchem. (n.d.). N-(3,5-Dinitrobenzoyl)phenylglycine.
- Pharmaffiliates. (n.d.). (R)-2-(3,5-Dinitrobenzamido)-2-phenylacetic Acid.
- BLDpharm. (n.d.). 74927-72-3|(R)-2-(3,5-Dinitrobenzamido)-2-phenylacetic acid.
- PubChem. (n.d.). 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
- Gong, X., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
- Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- PMC. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine [myskinrecipes.com]
- 4. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
- 5. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid Stock Solution
Introduction & Scope
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, commonly known as N-(3,5-Dinitrobenzoyl)-phenylglycine (DNB-PG) , is a critical reagent in chiral chromatography and stereoselective synthesis. It serves as a "Pirkle-type" chiral selector, utilizing its electron-deficient 3,5-dinitrobenzoyl group (
This Application Note provides a standardized protocol for preparing high-stability stock solutions of DNB-PG. Unlike generic buffer preparation, this protocol addresses the compound's specific solubility challenges—namely, its hydrophobicity and
Physicochemical Profile
Understanding the molecular properties is a prerequisite for successful solvation.
| Property | Data | Critical Implication |
| Molecular Weight | 345.26 g/mol | Use for molarity calculations ( |
| Appearance | White to light yellow powder | Yellow color indicates the presence of nitro groups (chromophores). |
| pKa (COOH) | ~3.5 - 4.0 (Estimated) | Soluble in basic aqueous buffers; insoluble in acidic water. |
| Solubility (High) | THF, Acetone, DMF, DMSO | Preferred solvents for primary stock solutions. |
| Solubility (Mod) | Methanol, Ethanol, Ethyl Acetate | Good for secondary dilution; may require sonication. |
| Solubility (Low) | Water, Hexane, Toluene | Poor solubility; requires co-solvents or pH adjustment. |
| Stability | Light Sensitive, Hygroscopic | Store in amber vials; keep desiccated. |
Mechanism of Interaction
To optimize the stock solution for your specific application, visualize the interaction sites. DNB-PG acts through three primary mechanisms:
-
-
Interaction: The dinitrobenzoyl ring is a strong -acceptor. -
Hydrogen Bonding: The amide NH acts as a donor; the carbonyls act as acceptors.
-
Steric Bulk: The phenyl ring provides chiral steric barriers.
Figure 1: Functional interaction map of DNB-Phenylglycine. The stability of these interactions depends heavily on the solvent choice (e.g., protic solvents weaken H-bonding).
Solvent Selection Strategy
Select your solvent based on the downstream application. Do not use a "universal" stock if your applications vary.
-
Scenario A: Normal Phase HPLC / NMR Studies
-
Recommended Solvent: Tetrahydrofuran (THF) (Stabilized, HPLC Grade).
-
Reasoning: THF is an excellent solvent for DNB derivatives and does not interfere with hydrogen bonding as strongly as alcohols. It is also the standard solvent for optical rotation measurements (
).
-
-
Scenario B: Reversed Phase HPLC
-
Recommended Solvent: Methanol (MeOH).
-
Reasoning: Miscible with water.[2] If higher concentration is needed, dissolve in DMSO first, then dilute with MeOH.
-
-
Scenario C: Chiral Resolution (Crystallization)
-
Recommended Solvent: Ethanol/Water or Acetone.
-
Reasoning: These allow for controlled solubility changes via temperature or anti-solvent addition.
-
Protocol: Preparation of 10 mM Stock Solution
Target Volume: 10 mL Target Concentration: 10 mM (approx. 3.45 mg/mL)
Materials Required[2][3][4][5][6][7][8][9]
-
Solvent (HPLC Grade THF or Methanol).
-
10 mL Volumetric Flask (Class A).
-
Amber glass vial with PTFE-lined cap.
-
0.22 µm PTFE Syringe Filter (Nylon is acceptable for MeOH, but PTFE is universal).
-
Analytical Balance (0.01 mg precision).
Step-by-Step Methodology
Step 1: Gravimetric Quantification
-
Equilibrate the DNB-PG container to room temperature to prevent condensation.
-
Place a clean weighing boat on the balance and tare.
-
Weigh 34.53 mg of DNB-PG.
-
Note: If the substance is fluffy/electrostatic, use an anti-static gun or weigh directly into the flask using a funnel.
-
Step 2: Solvation
-
Transfer the solid into the 10 mL volumetric flask.
-
Add approximately 7 mL of the chosen solvent (THF or MeOH).
-
Swirl gently to wet the powder.
-
Sonicate for 2-5 minutes.
-
Observation: The solution should turn clear and colorless to pale yellow. If particulates remain, sonicate for another 2 minutes.
-
Caution: Do not allow the solvent to heat up significantly during sonication, as this alters volume.
-
Step 3: Volume Adjustment
-
Allow the flask to return to room temperature if warmed.
-
Fill to the mark with the solvent.
-
Invert the flask 10 times to ensure homogeneity.
Step 4: Filtration (Crucial for HPLC)
-
Draw the solution into a solvent-resistant syringe.
-
Attach a 0.22 µm PTFE filter .
-
Discard the first 1 mL of filtrate (to remove filter extractables).
-
Collect the remaining solution in a labeled Amber Vial .
Figure 2: Operational workflow for stock solution preparation.
Quality Control & Validation
Before using the stock for critical assays, validate its integrity.
-
Visual Inspection: Solution must be free of precipitate. Any turbidity indicates incomplete dissolution or moisture contamination (if using THF).
-
UV-Vis Check:
-
Dilute 10 µL of stock into 990 µL solvent.
-
Scan 200–400 nm.
-
Expectation: Strong absorbance in UV region (due to dinitrobenzoyl group). Consistent
confirms identity.
-
-
Polarimetry (Optional):
-
If using the chiral stock (R or S isomer), measure optical rotation.
-
Standard:
(c=0.9, THF) for the (R)-isomer [1].[5] Significant deviation indicates racemization or degradation.
-
Storage and Stability
-
Temperature: Store at -20°C . The compound is chemically stable, but cold storage prevents solvent evaporation and degradation.
-
Light: The nitro groups are potentially photosensitive over long periods. Amber glass is mandatory.
-
Shelf Life:
Safety Considerations (MSDS Summary)
-
Hazards: DNB derivatives contain nitro groups. While DNB-PG is generally stable, it should be treated as a potential irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of as organic hazardous waste (halogen-free).
References
-
Sigma-Aldrich. (n.d.).[5] (R)-(−)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine Product Specification. Retrieved from
-
Pirkle, W. H., & Finn, J. M. (1981). Chiral High-Pressure Liquid Chromatographic Stationary Phases.[7][3] 3. General Resolution of Aryl-Substituted Carbamates. Journal of Organic Chemistry, 46(14), 2935–2938.
-
Regis Technologies. (n.d.). Pirkle-Type Chiral Stationary Phases Application Guide. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 126504: N-(3,5-Dinitrobenzoyl)phenylglycine.[8] Retrieved from
Sources
- 1. (2R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenyl-acetic acid | Amino Acid Derivatives | 74927-72-3 | Invivochem [invivochem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply [tsaminoacid.com]
- 4. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 74927-72-3 [chemicalbook.com]
- 5. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylglycine - Regis Technologies [registech.com]
- 8. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid for chiral chromatography of amino acids
Application Note: High-Performance Chiral Chromatography of Amino Acids using 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
Executive Summary
This technical guide details the application of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (commonly known as N-(3,5-Dinitrobenzoyl)-phenylglycine or DNBPG ) in the chiral separation of amino acids.
The DNBPG moiety acts as a
Key Insight: Native amino acids are zwitterionic and lack the necessary
Mechanism of Action: The Pirkle Concept
The separation mechanism relies on the Three-Point Interaction Model established by William H. Pirkle. For chiral recognition to occur, the selector (DNBPG) and the analyte (Derivatized Amino Acid) must establish at least three simultaneous interactions, one of which is stereochemically dependent.
The Donor-Acceptor Reciprocity
-
Selector (DNBPG): Contains a 3,5-dinitrobenzoyl group, which is electron-deficient (strong
-acid/Acceptor). -
Analyte Requirement: Must contain an electron-rich aromatic group (strong
-base/Donor), such as a naphthyl or anthryl group. -
Interaction: The primary driving force is the
- stacking interaction between the DNB group of the selector and the aromatic ring of the analyte.
Molecular Docking Visualization
The following diagram illustrates the "lock-and-key" interaction between the DNBPG selector and an N-(2-naphthoyl) amino acid ester.
Figure 1: Mechanistic pathway of chiral recognition on a DNBPG column. The stability difference (
Experimental Protocol: Sample Preparation
Critical Directive: Do not inject native amino acids onto a DNBPG column. They will not retain or separate effectively. You must synthesize the N-(2-naphthoyl) amino acid methyl ester derivative.
Protocol A: Derivatization Workflow
Reagents Required:
-
Analyte: Racemic Amino Acid (approx. 10 mg)
-
Reagent 1: Thionyl Chloride (
) in Methanol (or Acetyl Chloride in Methanol) -
Reagent 2: 2-Naphthoyl Chloride
-
Base: Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Esterification (Carboxyl Blocking):
-
Dissolve amino acid in 2 mL of dry methanol.
-
Slowly add 0.5 mL of acetyl chloride (generates anhydrous HCl in situ) or thionyl chloride at 0°C.
-
Heat to reflux for 1 hour.
-
Evaporate solvent to dryness.[1] Result: Amino Acid Methyl Ester Hydrochloride.
-
-
Acylation (Amine Blocking & Donor Addition):
-
Resuspend the ester salt in 2 mL dry DCM.
-
Add 2.5 equivalents of Triethylamine (to neutralize HCl and activate amine).
-
Add 1.1 equivalents of 2-Naphthoyl Chloride .
-
Stir at room temperature for 30 minutes.
-
-
Work-up:
-
Wash the organic layer with 1M HCl (remove excess amine/TEA), then saturated
(remove excess acid chloride), then water. -
Dry over
, filter, and evaporate. -
Reconstitute in Mobile Phase (e.g., 10% IPA in Hexane) for injection.
-
Chromatographic Method Development
Instrumentation & Column Specifications
-
System: HPLC with UV-Vis or PDA detector.
-
Column: (R)-DNBPG (Covalent or Ionic).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Type: Covalent bonding is preferred for robustness; Ionic (Type 1-A) offers slightly different selectivity but is sensitive to polar modifiers.
-
-
Detection: UV at 254 nm (targets the naphthyl and DNB chromophores).
Mobile Phase Selection (Normal Phase)
Pirkle phases operate best in Normal Phase mode. The non-polar solvent promotes the polar hydrogen bonding and
| Parameter | Standard Condition | Optimization Range |
| Solvent A (Weak) | n-Hexane (or Heptane) | - |
| Solvent B (Strong) | Isopropyl Alcohol (IPA) | Ethanol (stronger), DCM (selectivity modifier) |
| Ratio (A:B) | 90:10 (Isocratic) | 99:1 to 80:20 |
| Flow Rate | 1.0 mL/min | 0.5 - 2.0 mL/min |
| Temperature | 25°C | 10°C - 40°C (Lower temp often increases |
Method Optimization Workflow
Figure 2: Decision tree for optimizing chiral separation on DNBPG columns.
Data Analysis & Troubleshooting
Calculating Resolution
Evaluate the quality of separation using the Separation Factor (
-
Target:
and (Baseline separation). -
Elution Order: On an (R)-DNBPG column, the (S)-analyte typically elutes second if the analyte is an N-(2-naphthoyl) amino acid ester (due to favorable intercalation). Note: Always verify elution order with pure standards.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Retention ( | Mobile phase too strong. | Reduce IPA concentration (e.g., go to 98:2 Hexane/IPA). |
| No Separation ( | Lack of | Critical: Confirm analyte is N-naphthoyl derivatized. N-acetyl or free amino acids will NOT separate. |
| Broad Peaks | Slow mass transfer or column overload. | Increase temperature slightly; Reduce injection mass; Check column equilibration. |
| Peak Tailing | Residual silanol interactions. | Add trace (0.1%) acetic acid or triethylamine to mobile phase (only if column chemistry permits). |
References
-
Pirkle, W. H., & Finn, J. M. (1981).[2] Chiral high-pressure liquid chromatographic stationary phases.[2][3][4][5] 3. General resolution of arylalkylcarbinols. Journal of Organic Chemistry. Link
-
Welch, C. J. (1994). Evolution of chiral stationary phase design in Pirkle laboratories. Journal of Chromatography A. Link
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Contextual contrast).Link
-
ZirChrom Separations. ZirChrom-Chiral(R)PG Technical Guide.Link
-
Regis Technologies. Pirkle Chiral Stationary Phases Application Guide.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply [tsaminoacid.com]
- 3. zirchrom.com [zirchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine [myskinrecipes.com]
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid in pharmaceutical impurity profiling
Application Note: Analysis and Control of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid (DNBPG) in Pharmaceutical Impurity Profiling
Part 1: Executive Summary & Scientific Context
Subject: 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (also known as N-(3,5-Dinitrobenzoyl)phenylglycine or DNBPG ).[1][2][3]
Role in Pharmaceutical Processing: DNBPG is not a random contaminant; it is a specialized functional molecule used primarily in two high-value chemical processing steps:[1][2][4]
-
Chiral Stationary Phase (CSP) Ligand: It is the active "selector" in Pirkle-type chiral chromatography columns (e.g., DNBPG covalently or ionically bonded to silica).[1][2][3] It separates enantiomers via
-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> interactions and hydrogen bonding.[1] -
Chiral Resolving Agent (CRA): Used in classical resolution (crystallization) of racemic amines.[1][2][3]
The Impurity Challenge: The presence of DNBPG in a final drug substance (API) indicates a failure in downstream processing.[1][2][3]
-
Leaching: If used as a CSP, hydrolysis of the siloxane bond or ionic disruption can release DNBPG into the eluent during preparative chromatography.[1][2][3]
-
Carryover: If used as a resolving agent, incomplete washing of the crystals leads to residue.[1][2][3]
Toxicological Alert (ICH M7): As a dinitro-aromatic compound, DNBPG possesses structural alerts for genotoxicity (mutagenicity).[1][2][3] Under ICH M7 guidelines , unstudied nitro compounds are often treated as Class 3 impurities (alerting structure, unrelated to the drug), requiring control at limits as low as TTC (Threshold of Toxicological Concern) levels (e.g., 1.5 µ g/day ) unless Ames negative data proves otherwise.[1][2][3]
Part 2: Origin & Formation Pathways
To control the impurity, one must understand its source.[1][2][3] The following diagram illustrates the two primary ingress routes of DNBPG into the pharmaceutical stream.
Figure 1: Ingress pathways of DNBPG into pharmaceutical substances via column leaching (Route A) or process residue (Route B).[1][2][3]
Part 3: Analytical Protocol (LC-MS/MS)
Due to the high UV absorption of the dinitro group, HPLC-UV is suitable for process development (limit ~0.05%).[1][2][3] However, for genotoxic impurity control (ppm levels) , LC-MS/MS is required.[1][2][3]
Method Strategy
-
Polarity: DNBPG is an acid (Carboxylic acid + Amide).[1][2][3] It will exist as an anion at neutral pH.[2][3]
-
Retention: It is moderately hydrophobic (Phenyl ring + Nitro groups).[1][2][3]
-
Detection: Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid and electron-withdrawing nitro groups.[1][2][3]
Sample Preparation
-
Objective: Maximize recovery of DNBPG while precipitating the bulk API (if possible) or ensuring complete solubility.
-
Diluent: 50:50 Acetonitrile:Water (with 0.1% Formic Acid to keep DNBPG protonated during extraction if doing L-L extraction, or neutral for solubility).[1][2][3]
Protocol Steps:
-
Weighing: Accurately weigh 50 mg of API.
-
Dissolution: Dissolve in 1.0 mL of Diluent (Methanol/Water 80:20 v/v).
-
Sonication: Sonicate for 10 mins to ensure release from crystal lattice.
-
Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon may bind nitro-aromatics; verify recovery).
-
Centrifugation: If API precipitates, centrifuge at 10,000 rpm for 5 mins and inject supernatant.
LC-MS/MS Parameters
| Parameter | Specification | Rationale |
| Column | C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters BEH C18) | Standard RP column provides sufficient retention for aromatic acids.[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, increasing retention on C18.[1][3] |
| Mobile Phase B | Acetonitrile | Strong elution solvent for aromatics.[1][2] |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity.[1][2] |
| Column Temp | 40°C | Improves peak shape and reduces backpressure.[1][2] |
| Injection Vol | 2 - 5 µL | Minimize matrix effects.[1][2] |
| Ionization | ESI Negative (-) | The carboxylic acid moiety deprotonates easily ([M-H]-).[1][2][3] |
| MRM Transition | 344.0 → 298.0 (Quantifier)344.0 → 166.0 (Qualifier) | Parent (345 Da) loses H (344).[1][2][3] Loss of NO2 (46) is common for nitro compounds.[1][2][3] |
Gradient Program:
-
10.0 min: 10% B (Re-equilibration)
Part 4: Validation & Quality Control
To ensure the data is legally defensible (especially for PGI analysis), the method must be validated.[1][2][3]
Specificity & Interference
DNBPG has a distinct UV spectrum (maxima ~254 nm and ~210 nm) and unique MS fragmentation.[1][2][3]
-
Experiment: Inject a mixture of API and DNBPG.
-
Requirement: Resolution > 2.0 between API and Impurity. If MS is used, ensure no isobaric interference from API fragments.[1][2][3]
Sensitivity (LOD/LOQ)
-
Target: If the daily dose is 1g, the TTC limit is 1.5 ppm.[1][2][3]
-
LOQ Requirement: Must be ≤ 0.5 ppm (30% of the limit).[1][2][3]
-
Calculation: Signal-to-Noise (S/N) ratio of 10:1 for LOQ.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the quantification of DNBPG residues.
Part 5: Remediation Strategies
If DNBPG is detected above the limit, the following process changes are recommended:
-
If Leaching (CSP Source):
-
pH Control: Avoid mobile phases with pH > 7.5, which hydrolyze silica-bonded phases.[1][2][3]
-
Column Wash: Implement a pre-run wash cycle to remove loosely bound ligand before loading valuable API.[2][3]
-
Switch Phase: Move to an immobilized (cross-linked) version of the Pirkle phase rather than a coated/ionic version.
-
-
If Residue (Resolution Source):
-
Solvent Swap: DNBPG is soluble in THF and basic aqueous solutions.[1][2][3] Introduce a basic wash step (e.g., NaHCO3 wash) during the workup to convert DNBPG to its water-soluble salt form (
), partitioning it into the aqueous waste.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
References
-
Pirkle, W. H., & Finn, J. M. (1981).[1][2][3][5] Chiral High-Pressure Liquid Chromatographic Stationary Phases.[1][2][5] 3. General Resolution of Arylalkylcarbinols. Journal of Organic Chemistry.[1][2][3]
-
Thormann, W., et al. (2002).[1][2][3][6] Capillary electrophoresis with (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers.[1][2][3][6][7] Journal of Pharmaceutical and Biomedical Analysis.[1][2][3][6]
-
ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation.[1][2][3]
-
PubChem. (2024).[1][2][3] Compound Summary: 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.[1][2][3][8][9] National Library of Medicine.[1][2][3] [1][2][3][10]
-
Sigma-Aldrich. (2024).[1][2][3][10] Safety Data Sheet: (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine.[1][2][3][5][6][8][10][11][12] Merck KGaA.[1][2][3] [1][2][3]
Sources
- 1. (R)-(-)-N-(3,5-Dinitrobenzoyl)-a-phenylglycine 99 74927-72-3 [sigmaaldrich.com]
- 2. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 607127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 74927-72-3: (2R)-[(3,5-dinitrobenzoyl)amino](phenyl)et… [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply [tsaminoacid.com]
- 6. (R)-(-)-N-(3,5-Dinitrobenzoyl)-a-phenylglycine 99 74927-72-3 [sigmaaldrich.com]
- 7. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 74927-72-3 [chemicalbook.com]
- 12. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | 74927-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
step-by-step guide for the synthesis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
This technical guide details the synthesis and application of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid , commonly referred to in the literature as
Application Note: Synthesis & Protocol Design for DNBPG
Executive Summary & Scientific Rationale
The synthesis of N-(3,5-Dinitrobenzoyl)-
Key Mechanistic Considerations:
-
Nucleophilicity vs. Hydrolysis: The amino group of phenylglycine is the nucleophile.[1] The reaction must balance the nucleophilic attack on the acyl chloride against the competing hydrolysis of the acyl chloride by water (if Schotten-Baumann conditions are used).[1]
-
Stereochemical Integrity: If starting with an enantiopure amino acid (e.g., (R)-(-)-
-phenylglycine), reaction conditions must prevent racemization.[1] Low-temperature, base-mediated acylation is preferred to suppress proton abstraction at the -carbon.[1]
Safety & Hazard Assessment
WARNING: This protocol involves handling corrosive and potentially explosive reagents.[1]
-
3,5-Dinitrobenzoyl Chloride: Corrosive and moisture-sensitive.[1] Hydrolyzes to release HCl.[1]
-
Nitro Compounds: Polynitro aromatic compounds can be shock-sensitive or explosive when dry or subjected to high heat.[1] Handle with care and avoid grinding dry solids.[1][2]
-
Solvents: Tetrahydrofuran (THF) is a peroxide former; ensure it is inhibitor-stabilized or freshly distilled.[1]
PPE Requirements: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]
Experimental Protocol: Synthesis of (R)-DNBPG
Objective: Preparation of (R)-N-(3,5-Dinitrobenzoyl)-
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| (R)- | 151.16 | 1.0 | Substrate (Nucleophile) |
| 3,5-Dinitrobenzoyl chloride | 230.56 | 1.1 | Acylating Agent (Electrophile) |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | Base (Acid Scavenger) |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Co-solvent |
| Water | 18.02 | Solvent | Co-solvent |
Step-by-Step Methodology (Schotten-Baumann Conditions)
-
Dissolution (Aqueous Phase):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g (100 mmol) of (R)-
-phenylglycine in 100 mL of 1.0 M NaOH solution. -
Rationale: The base deprotonates the carboxylic acid and the ammonium group, ensuring the amine is free and nucleophilic.[1]
-
Cool the solution to 0–5 °C using an ice bath. Control: Low temperature minimizes hydrolysis of the acyl chloride and potential racemization.[1]
-
-
Acylation Reaction:
-
Dissolve 25.4 g (110 mmol) of 3,5-dinitrobenzoyl chloride in 50 mL of dry THF.
-
Add the THF solution dropwise to the stirred aqueous amino acid solution over 30 minutes.
-
Simultaneously, monitor pH.[1] If the pH drops below 9, add small aliquots of 1 M NaOH to maintain alkalinity (pH 9–10).[1]
-
Mechanism:[3][4][5] The amine attacks the carbonyl carbon of the acid chloride, releasing HCl, which is immediately neutralized by the NaOH.[1]
-
-
Completion & Quenching:
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Analyze an aliquot by TLC or HPLC to confirm the consumption of phenylglycine.[1]
-
-
Work-up and Isolation:
-
Evaporate the THF under reduced pressure (Rotavap) at <40 °C.
-
Acidify the remaining aqueous solution carefully with 2 M HCl to pH ~2.[1]
-
Observation: The product, being less soluble in its acidic form, will precipitate as a solid (off-white to pale yellow).[1]
-
Filter the precipitate using a Buchner funnel and wash with cold water (3 x 50 mL) to remove inorganic salts.[1]
-
-
Purification:
-
Recrystallize the crude solid from an Ethanol/Water mixture or THF/Hexane.[1]
-
Dry the crystals in a vacuum oven at 50 °C overnight.
-
Characterization Standards
| Parameter | Specification | Reference |
| Appearance | White to light yellow crystalline powder | [Sigma-Aldrich, 2025] |
| Melting Point | 216–217 °C | [ChemicalBook, 2025] |
| Optical Rotation | [Sigma-Aldrich, 2025] | |
| Purity | [TCI Chemicals, 2025] |
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis process.
Caption: Figure 1: Process flow diagram for the Schotten-Baumann synthesis of DNBPG.
References
-
Sigma-Aldrich. (2025).[1][6][7][8] (R)-(-)-N-(3,5-Dinitrobenzoyl)-
-phenylglycine Product Specification. Retrieved from [1] -
TCI Chemicals. (2025).[1][8] Product D1853: (R)-(-)-N-(3,5-Dinitrobenzoyl)-
-phenylglycine.[1][7][9][10] Retrieved fromngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
ChemicalBook. (2025).[1][8][11] CAS 74927-72-3 Data Sheet. Retrieved from
-
Pirkle, W. H., et al. (1981).[1] Chiral High-Pressure Liquid Chromatographic Stationary Phases. J. Org.[1] Chem. (Contextual citation for the application of DNBPG derivatives).
Sources
- 1. prepchem.com [prepchem.com]
- 2. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 5. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 6. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 74927-72-3 [chemicalbook.com]
- 7. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
mobile phase optimization for HPLC with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid derivatives
Application Note: Mobile Phase Optimization for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid Derivatives
Executive Summary
This guide details the mobile phase optimization strategies for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (DNB-Phenylglycine) and its derivatives. These compounds serve a dual role in pharmaceutical development: as critical chiral resolving agents (Pirkle-concept) and as peptidomimetic precursors.
Their analysis presents two distinct chromatographic challenges:
-
Chemical Purity Profiling (Achiral): Requires suppression of the carboxylic acid ionization to prevent peak tailing and ensure retention on hydrophobic stationary phases.
-
Enantiomeric Separation (Chiral): Requires specific mobile phase modes (Normal Phase or Polar Organic) to facilitate the delicate
- donor-acceptor interactions essential for chiral recognition.
Physicochemical Profile & Chromatographic Behavior
To optimize the mobile phase, one must first understand the analyte's behavior in solution.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Phenylacetic acid backbone with a 3,5-dinitrobenzoyl amide.[1] | Strong |
| pKa (Acid) | ~3.2 - 3.5 (Carboxylic Acid) | Critical: At neutral pH, the molecule is anionic ( |
| LogP | ~3.5 (Hydrophobic) | High affinity for C18 columns. Requires high organic strength for elution. |
| UV Absorbance | Nitro and aromatic groups provide strong UV response. | |
| Chirality | Single chiral center ( | Enantiomers (R/S) are chemically identical in achiral environments but separable on Chiral Stationary Phases (CSPs). |
Protocol A: Reverse-Phase Optimization (Purity & Quantitation)
Objective: Achieve sharp, symmetrical peaks for purity analysis by suppressing ionization.
Mechanistic Insight: The pH Effect
For acidic analytes like DNB-phenylglycine, the mobile phase pH controls the ionization state.
-
pH > pKa: Analyte is ionized (
). Result: Early elution, peak tailing (interaction with cationic silanols). -
pH < pKa: Analyte is neutral (
). Result: Strong hydrophobic retention, sharp peaks.[2]
Optimization Workflow (DOT Diagram)
Figure 1: Decision tree for Reverse-Phase mobile phase optimization focusing on pH control.
Detailed Protocol
-
Stationary Phase: C18 (L1) column, end-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 or 5 µm.
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (
) or 0.1% Trifluoroacetic Acid (TFA) in water.-
Why: Maintains pH ~2.0-2.2, ensuring the carboxylic acid is fully protonated.
-
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Why: ACN provides sharper peaks and lower backpressure than Methanol for this aromatic compound.
-
-
Gradient Strategy:
-
Initial: 25% B (Retain polar impurities).
-
Ramp: 25% to 60% B over 15 minutes.
-
Wash: 95% B for 5 minutes.
-
Re-equilibration: 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C - 40°C (Improves mass transfer).
Validation Check: If peak tailing factor
Protocol B: Chiral Separation Optimization
Objective: Resolve enantiomers (R/S) using specific Chiral Stationary Phases (CSPs).
Context: DNB-derivatives are "
Mode 1: Normal Phase (The "Pirkle" Standard)
Ideal for Whelk-O 1 or Amylose/Cellulose columns (e.g., Chiralpak AD/OD).
-
Mobile Phase: n-Hexane : Ethanol (or Isopropanol) : TFA.
-
Ratio: 80:20:0.1 (v/v/v).
-
Optimization:
-
Retention: Decrease Alcohol to increase retention (
). -
Selectivity (
): Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and often enhances chiral recognition. -
Peak Shape:Mandatory addition of 0.1% TFA to suppress the carboxylic acid. Without TFA, peaks will not elute or will smear indefinitely.
-
Mode 2: Polar Organic Mode (POM)
Ideal for Crown Ether columns (e.g., Crownpak CR-I) or Macrocyclic Antibiotics (e.g., Chirobiotic T). This mode is often superior for DNB-amino acids due to solubility and unique selectivity [1].
-
Mobile Phase: Acetonitrile : Methanol : Acetic Acid : Triethylamine (TEA).[3]
-
Ratio: 90 : 10 : 0.5 : 0.3.
-
Mechanism: The Acid/Base ratio acts as a buffer in organic solvent.
-
Optimization Rule:
-
Acid (Acetic Acid):[4] Promotes protonation.
-
Base (TEA): Competes for non-specific binding sites.
-
Note: The Acid:Base molar ratio must be controlled. An excess of acid is usually required for DNB-derivatives to ensure the carboxylic acid remains neutral while the amine (if present in the CSP) is charged.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Achiral) | Secondary silanol interactions; pH too high. | Lower pH to 2.0 using Phosphate buffer. Add 0.1% TFA if using MS detection. |
| Split Peaks (Chiral) | Sample solvent mismatch. | Dissolve sample in the mobile phase. Do not use 100% DMSO if injecting into Hexane mobile phase. |
| Retention Drift | Column "memory" of water. | If switching from RP to NP, flush column with 2-Propanol (IPA) for 30 mins before introducing Hexane. |
| No Chiral Resolution | Wrong CSP type. | DNB-derivatives are |
References
-
Hyun, M. H., et al. (2005). "Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)." Journal of Chromatography A, 1101(1-2), 332-335.
-
Ilisz, I., et al. (2006). "Separation of N-(3,5-dinitrobenzoyl)-amino acids on a Ristocetin A chiral stationary phase." Journal of Chromatography A, 1133(1-2), 116-121.
-
Sigma-Aldrich. "Product Specification: (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine."
- Pirkle, W. H., & Welch, C. J. (1984). "Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases." Journal of Organic Chemistry, 49(1), 138-140.
Disclaimer: The protocols described herein are for research use only. Users should verify all methods with their specific instrumentation and validation requirements.
Sources
- 1. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglycine - Regis Technologies [registech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Resolution on DNBPG Chiral Stationary Phases
Core Concept & Mechanism
The compound 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (commonly referred to as DNBPG or the Pirkle-Type 1-J selector) is a classic
The Separation Mechanism: Resolution on this phase relies on a "Three-Point Interaction" model:
-
-
Stacking: The electron-deficient dinitrobenzoyl ring (acceptor) interacts with the electron-rich aromatic ring of the analyte (donor). -
Hydrogen Bonding: The amide linkages provide sites for directional H-bonding.
-
Steric Hindrance: The bulky phenyl group creates a chiral cleft that discriminates between spatial arrangements of the enantiomers.
Critical Troubleshooting Insight:
Because the mechanism relies heavily on weak non-covalent interactions (
Diagnostic Workflow
Before altering chemical parameters, use this logic flow to isolate the root cause of poor resolution (
Figure 1: Step-by-step diagnostic logic for resolving separation issues on Pirkle-type phases.
Technical Support Modules
Module 1: Mobile Phase Optimization (The "Magic Trio")
The standard mobile phase for DNBPG columns is Hexane (or Heptane) / Alcohol . The choice of alcohol is the most critical variable.
The Problem: Analyte elutes too quickly (low retention,
-
Switch Alcohols: Isopropanol (IPA) is a stronger solvent than Ethanol (EtOH) for this phase but often provides different selectivity due to steric bulk.
-
Guideline: If resolution is poor with 10% IPA/Hexane, try 10% EtOH/Hexane. The H-bonding capability differs, often altering the chiral recognition pocket.
-
-
Lower the Polarity: Reduce the alcohol concentration.
-
Rule of Thumb: Decreasing alcohol by 5% typically increases retention (
) significantly, giving the chiral selector more time to interact with the enantiomers.
-
| Solvent System | Characteristics | Best Application |
| Hexane / IPA | Standard, good solubility. | General screening.[1][2] |
| Hexane / Ethanol | Higher efficiency, different selectivity. | When IPA fails to resolve. |
| Hexane / DCM | Non-H-bonding modifier. | Analytes relying purely on |
Module 2: Peak Tailing & Broadening (Additives)
The Problem: Resolution is lost because peaks are tailing (asymmetry factor > 1.2), causing the rear of the first peak to overlap with the front of the second. Root Cause: Secondary interactions between the analyte's functional groups (amines, acids) and the residual silanols on the silica support.
The Fix:
-
For Acidic Analytes: Add 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses ionization of the analyte and blocks silanol sites.
-
For Basic Analytes: Add 0.1% Triethylamine (TEA) or Diethylamine .
-
Protocol:
-
Premix the additive into the alcohol portion of the mobile phase.
-
Equilibrate the column with 10-20 column volumes.
-
Warning: Do not exceed 0.5% additive concentration to avoid phase degradation.
-
Module 3: Temperature Effects
The Problem: Baseline resolution is not achieved despite optimal mobile phase.
Scientific Insight: Chiral recognition is an enthalpy-driven process (
The Fix:
-
Cool the Column: Reduce temperature from 25°C to 15°C or 10°C.
-
Impact: This increases the separation factor (
) but will also increase backpressure and broaden peaks slightly due to slower mass transfer. -
Trade-off: If the peaks are sharp but overlapping, cooling is the best strategy. If peaks are broad, cooling may worsen the resolution.
Module 4: "Know Your Phase" (Ionic vs. Covalent)
Critical Warning: The DNBPG selector can be immobilized in two ways.
-
Covalent: Amide linkage to silica. Robust, tolerates most solvents.
-
Ionic: Salt bridge between the acid selector and an amino-silica.
Regeneration Protocol
If a column that previously worked well shows a sudden loss of resolution, it is likely fouled by strongly retained contaminants (non-chiral debris).
Regeneration Sequence (For Covalent Phases ONLY): Perform at 1.0 mL/min (for 4.6mm ID columns):
-
Hexane (100%) – 10 mins (Flush mobile phase)
-
Isopropanol (100%) – 20 mins (Remove polar contaminants)
-
Dichloromethane (100%) – 15 mins (Remove non-polar "stickers")
-
Isopropanol (100%) – 10 mins (Transition)
-
Mobile Phase – 30 mins (Re-equilibrate)
Note: For Ionic phases, wash ONLY with the mobile phase containing a higher percentage of IPA (e.g., 20-30%), never 100% strong solvents or modifiers that disrupt ion pairs.
Frequently Asked Questions (FAQ)
Q: Can I use Reversed-Phase conditions (Water/MeCN) with DNBPG?
A: Generally, no . While Covalent DNBPG phases can technically survive reversed-phase solvents, the chiral recognition mechanism (H-bonding and
Q: My sample is not soluble in Hexane. Can I dissolve it in Methanol? A: Injecting pure Methanol into a Hexane mobile phase causes a "solvent shock" that distorts peak shape (band broadening).
-
Solution: Dissolve the sample in the mobile phase (e.g., 90/10 Hexane/IPA). If insolubility persists, use the smallest volume of IPA/DCM possible to dissolve, then dilute with Hexane.
Q: The peaks are fronting (leading edge is drawn out). A: This indicates column overload (mass overload) or solubility issues.
-
Solution: Dilute the sample by 50% and re-inject. If resolution improves, the method was overloaded.
References
-
Regis Technologies. Whelk-O® 1 and Pirkle-Type Chiral Stationary Phases. (The definitive guide on Pirkle phase chemistry and application). [Link]
-
Phenomenex. Chiral HPLC Troubleshooting Guide. (General strategies for normal phase chiral separation). [Link]
-
Pirkle, W. H., et al. "Chiral stationary phases for the direct liquid chromatographic separation of enantiomers." Journal of Chromatography A. (Foundational academic text on the DNBPG mechanism). [Link]
Sources
optimizing reaction conditions for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid derivatization
This guide functions as a specialized Technical Support Center for researchers working with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (commonly referred to as DNB-Phenylglycine or DNB-PG ).[1]
This molecule is a critical Chiral Derivatizing Agent (CDA) and Chiral Solvating Agent (CSA) used to resolve enantiomers of amines and alcohols via HPLC or NMR.[1][2] The primary technical challenge is the extreme susceptibility to racemization of the phenylglycine moiety during the derivatization reaction.[2]
Ticket Type: Optimization & Troubleshooting | Tier: Advanced Subject: Minimizing Racemization & Maximizing Yield in DNB-PG Coupling
Part 1: The Core Challenge (Read This First)
Before starting your reaction, you must understand the failure mode.[2] DNB-Phenylglycine is structurally predisposed to racemization.[1]
-
Benzylic Acidity: The
-proton is benzylic (adjacent to a phenyl ring).[1][2] -
Inductive Withdrawal: The 3,5-dinitrobenzoyl group is strongly electron-withdrawing.[1] It pulls electron density from the amide nitrogen, which in turn acidifies the
-proton of the phenylglycine backbone.[2] -
Consequence: Under standard basic coupling conditions (e.g., TEA, DIPEA), the
-proton is easily abstracted, leading to an oxazolone intermediate or direct enolization.[2] If this happens, your chiral resolution will fail because your resolving agent is no longer enantiopure. [2]
Part 2: Critical Reaction Parameters
The following parameters are optimized to suppress the racemization pathway (
| Parameter | Optimized Condition | Technical Rationale |
| Activation Method | EEDQ (preferred) or EDC/HOBt | EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) allows coupling without adding exogenous base, virtually eliminating base-catalyzed racemization.[1] |
| Base Selection | NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine) | If a base is required (e.g., with EDC), avoid TEA or DIPEA.[1][2] Use weak bases ( |
| Temperature | -15°C to 0°C | Kinetic control is essential.[1] Racemization has a higher activation energy than coupling; low temperature favors the coupling product.[2] |
| Solvent | DCM or THF | Avoid DMF if possible.[1][2] Polar aprotic solvents like DMF stabilize the charged intermediates of racemization mechanisms.[2] |
| Stoichiometry | 1.1 eq DNB-PG : 1.0 eq Analyte | Use a slight excess of the DNB-PG to ensure complete derivatization of your precious analyte.[1] |
Part 3: Recommended Protocols
Method A: The "Zero-Base" Protocol (Highest Enantiopurity)
Recommended for highly sensitive chiral resolution where <1% racemization is required.[1][2]
-
Dissolution: Dissolve 1.1 equivalents of (R)-DNB-Phenylglycine and 1.2 equivalents of EEDQ in anhydrous DCM (0.1 M concentration).
-
Addition: Add 1.0 equivalent of your target amine/alcohol analyte.[1][2][3][4]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Workup: Wash with 0.5 M HCl (removes quinoline byproduct) and sat. NaHCO₃. Dry over Na₂SO₄.[1][2]
Method B: The Standard Carbodiimide Protocol
Recommended for sterically hindered analytes requiring stronger activation.[2]
-
Activation: Dissolve (R)-DNB-Phenylglycine (1.1 eq) and HOBt (1.2 eq) in anhydrous THF/DCM (1:1). Cool to -10°C .[1]
-
Coupling Agent: Add EDC·HCl (1.2 eq). Stir for 15 minutes to form the active ester.
-
Analyte Addition: Add the target amine (1.0 eq) mixed with N-Methylmorpholine (NMM) (1.0 eq). Do not use TEA.
-
Monitoring: Monitor via TLC. If the reaction stalls, keep at 0°C; do not heat.
Part 4: Visualizing the Failure Mode
The diagram below illustrates the competing pathways. Your goal is to block the "Red" path (Racemization) and force the "Green" path (Derivatization).[1][2]
Caption: Pathway competition between successful derivatization (Green) and base-catalyzed racemization via oxazolone formation (Red).[1][2]
Part 5: Troubleshooting & FAQ
Q1: I am seeing a "split" peak for my single-enantiomer standard in HPLC after derivatization. Is my column broken?
-
Diagnosis: This is likely racemization of the DNB-PG reagent , not the column.[2] If the DNB-PG racemizes during the reaction, you effectively create a mixture of (R,R) and (S,R) diastereomers, which will separate on an achiral column.[2]
-
Fix: Switch to the EEDQ protocol (Method A). If you must use EDC, lower the temperature to -20°C and switch the base from DIPEA to Collidine or NMM.[2]
Q2: My yield is very low (<30%). The DNB-PG seems unreactive. [1]
-
Diagnosis: The bulky DNB group and the phenyl ring create significant steric hindrance.[2]
-
Fix:
-
Solvent: Add a small amount of dry DMF (10% v/v) to improve solubility, but keep the temp low.
-
Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling by ~10x, helping overcome steric bulk.[2]
-
Q3: The reaction mixture turns deep red/black upon adding base.
-
Diagnosis: This indicates the formation of a Meisenheimer complex or deprotonation of the amide nitrogen/alpha-carbon, often a precursor to decomposition or racemization.[2]
-
Fix: Your pH is too high.[1][2] You are likely using TEA or excess DIPEA.[1][2] Quench immediately with dilute acid and restart using NMM or Proton Sponge as the base.[2]
Q4: Can I use the acid chloride (DNB-Phenylglycyl Chloride) for faster reaction?
-
Diagnosis: Generally, No .[1][2] Converting DNB-PG to its acid chloride (using SOCl₂ or Oxalyl Chloride) generates HCl and often requires heat, both of which rapidly racemize phenylglycine derivatives.[1][2]
-
Exception: If you must use an acid chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate it under strictly neutral conditions at 0°C.[1]
References
-
Pirkle, W. H., & Pochapsky, T. C. (1989).[1][2] Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347-362.[1][2]
-
Liang, C., et al. (2017).[1][2][5][6] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329.[1][2] [1][2]
-
Benoiton, N. L. (2006).[1][2] Chemistry of Peptide Synthesis. CRC Press.[1][2] (Specifically Chapter 4: Racemization).[1][2]
-
Albericio, F., et al. (2018).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 118(1), 21-102.[1][2] (Review of HOAt/HOBt mechanisms). [1][2]
Sources
- 1. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 607127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Impurity Control for N-(3,5-Dinitrobenzoyl)phenylglycine
Executive Summary: The Challenge
Welcome to the technical support center. You are likely encountering one of three critical failure modes in synthesizing 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (also known as N-(3,5-Dinitrobenzoyl)phenylglycine):
-
Low Yield (<40%): Caused by the rapid hydrolysis of 3,5-dinitrobenzoyl chloride before it couples with the amine.
-
Racemization: If you are using chiral phenylglycine (e.g., (R)-(-)-phenylglycine), the product is losing optical activity due to base-catalyzed azlactone formation.
-
Purification Nightmares: Difficulty separating the product from the stubborn 3,5-dinitrobenzoic acid byproduct.
This guide moves beyond standard textbook protocols to provide a Process Control Strategy designed to maximize yield and maintain enantiomeric excess (ee%).
Core Protocol: The "Buffered" Schotten-Baumann Method
Standard Schotten-Baumann protocols (dumping acid chloride into basic amine) often fail here because the electron-withdrawing nitro groups make the acid chloride hyper-reactive toward water.
Optimized Workflow
| Parameter | Specification | The "Why" (Causality) |
| Stoichiometry | 1.0 eq Phenylglycine : 1.1 eq Acid Chloride | Slight excess of electrophile accounts for inevitable partial hydrolysis.[1] |
| Base | NaOH (aq) + pH monitoring | Critical: Carbonate bases can generate bubbles ( |
| Solvent | THF / Water (1:1) | Dinitro compounds have poor solubility in pure water; THF ensures the acid chloride stays in solution long enough to react. |
| Temperature | -5°C to 0°C | Mandatory. Higher temps favor hydrolysis ( |
Step-by-Step Execution
-
Dissolution (The Aqueous Phase):
-
Dissolve 2-phenylglycine (10 mmol) in 15 mL of 1N NaOH.
-
Checkpoint: Ensure the solution is clear. If cloudy, the amino acid is not fully deprotonated.
-
Cool this solution to 0°C in an ice/salt bath.
-
-
The "Controlled" Addition (The Organic Phase):
-
Dissolve 3,5-dinitrobenzoyl chloride (11 mmol) in 10 mL of anhydrous THF.
-
Action: Add the THF solution dropwise to the aqueous amino acid over 30 minutes.
-
Simultaneous Action: You must simultaneously add cold 1N NaOH dropwise to maintain the pH between 8.5 and 9.5 .
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Self-Validation: Spot TLC (Silica, MeOH:DCM 1:9). The acid chloride spot (high
) should disappear.
-
-
Quench & Precipitation:
-
Evaporate the THF under reduced pressure (Rotavap, <40°C).
-
Acidify the remaining aqueous layer with 2N HCl to pH 2 .
-
Result: The product and the byproduct (dinitrobenzoic acid) will coprecipitate as a solid.
-
Troubleshooting & Diagnostics
Issue A: "My Yield is Low (The Hydrolysis Trap)"
The 3,5-dinitrobenzoyl chloride is extremely electrophilic. If it meets water without an amine nearby, it reverts to 3,5-dinitrobenzoic acid.
Visualizing the Competition:
Caption: Kinetic competition between amidation and hydrolysis. Success depends on favoring Path A via temperature control.
Corrective Actions:
-
Increase Agitation: The reaction is biphasic. If stirring is slow, the acid chloride sits in the water interface and hydrolyzes. Use a high-rpm magnetic stir bar or overhead stirrer.
-
Check THF Quality: If your THF is "wet" (contains water), the acid chloride degrades inside the dropping funnel before it even reaches the amine.
Issue B: "The Product is Racemic" (Optical Rotation is 0)
Phenylglycine is unique. The
The Mechanism of Failure (Azlactone Pathway):
Caption: The "Azlactone Danger Zone." High pH causes the amide to cyclize, destroying chirality.
Corrective Actions:
-
Never exceed pH 10: Use a pH meter, not just paper. The sweet spot is pH 8.5–9.0.
-
Avoid Excess Base: Do not dump all NaOH in at once.
-
Cold Workup: Do not heat the reaction during the acidification step.
Purification Guide (The "Cleanup")
The crude solid contains your product and 3,5-dinitrobenzoic acid. They are chemically similar, making separation tricky.
| Method | Protocol | Effectiveness |
| Recrystallization (Recommended) | Dissolve crude solid in boiling Ethanol/Water (9:1) . Cool slowly. The dinitrobenzoic acid is more soluble in ethanol and stays in the mother liquor. | High (Yield loss ~15%) |
| Bicarbonate Wash | Dissolve crude in Ethyl Acetate. Wash with 5% | Risky. Both product and impurity are acids. The |
| Toluene Trituration | Stir the dry crude solid in hot toluene, then filter hot. | Medium. Removes non-polar impurities but less effective for the acid byproduct. |
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of NaOH? A: Yes, Pyridine acts as both solvent and base (the "anhydrous" method).
-
Pros: Eliminates hydrolysis (Path B).
-
Cons: Pyridine is difficult to remove completely and can form a complex with the dinitro group. You must perform an aggressive HCl wash during workup to remove it.
Q: My product is turning pink/red. Is it decomposing? A: Not necessarily. Dinitro compounds are electron-deficient (Pi-acceptors). They form Charge-Transfer Complexes (Meisenheimer complexes) with amines or bases, which are often deep red or purple.
-
Fix: Acidify the solution to pH 2. The color should disappear as the complex breaks down.
Q: Why use THF? Can I use Acetone? A: Acetone reacts with strong bases (aldol condensation) and amines (Schiff base formation) over time. THF or Dioxane are chemically inert under these specific conditions.
References
-
Schotten-Baumann Reaction Mechanics
-
Synthesis of Phenylglycine Derivatives
-
Source: Organic Syntheses, Coll.[2] Vol. 5, p. 962 (General procedure for amino acid amidation).
- Context: Standard protocols for handling acid chlorides with amino acids.
-
Link:
-
-
Racemization of Phenylglycine
- Source: Royal Society of Chemistry (RSC), Structural aspects of phenylglycines.
- Context: Detailed analysis of why phenylglycine racemizes 9x faster than alanine due to the benzylic proton.
-
Link:
-
Purification of Nitro-Aromatic Derivatives
- Source: Vogel's Textbook of Practical Organic Chemistry.
-
Context: Recrystallization strategies for dinitro-derivatives using Ethanol/Water systems.[5]
Sources
- 1. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents [patents.google.com]
- 2. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. byjus.com [byjus.com]
- 5. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
Technical Support Center: Purification Strategies for Dinitrobenzoyl-Phenylglycine Derivatives
Topic: Removal of excess 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (DNB-PG) post-reaction. Document ID: TS-DNB-042 Last Updated: February 7, 2026[1][2]
Executive Summary
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (commonly referred to as DNB-Phenylglycine or DNB-PG ) is a critical chiral selector used in the synthesis of Pirkle-type Chiral Stationary Phases (CSPs) and as a solvating agent for NMR chiral resolution.[1][2]
When used as a starting material to synthesize chiral amides or esters, unreacted DNB-PG often contaminates the final product. Due to the electron-withdrawing nature of the dinitrobenzoyl group, this molecule possesses unique solubility and acidity profiles (pKa ~3.3–3.5) that allow for highly specific purification protocols.[3]
This guide details three removal strategies ranging from standard extraction to high-throughput scavenging.[1][2]
Module 1: The pH-Switch Extraction (Standard Protocol)
Best For: Bulk synthesis (>100 mg) where the target product is neutral (e.g., an amide or ester derivative of DNB-PG).[2]
The Chemical Logic
DNB-PG contains a free carboxylic acid.[1][2] By adjusting the pH of the aqueous phase above the pKa of the acid (pH > 4), DNB-PG is deprotonated into its water-soluble carboxylate salt. If your product is a neutral amide (formed via coupling DNB-PG to an amine), it will remain in the organic layer.[2]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Avoid ethers (THF/Diethyl ether) if possible, as they tend to hold water and salts more than EtOAc/DCM.
-
-
First Wash (Acidic - Optional): Wash with 1N HCl.
-
The Critical Wash (Basic): Wash the organic layer 3x with saturated Sodium Bicarbonate (NaHCO₃) .
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to break any emulsions caused by the amphiphilic nature of the DNB group.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Troubleshooting the Extraction
| Issue | Cause | Solution |
| Emulsion Formation | DNB-PG has a large lipophilic tail (phenyl) and a polar head, acting like a surfactant.[1][2] | Add a small amount of MeOH to the biphasic mixture or filter through a pad of Celite. |
| Product Loss | Your product might be slightly acidic or polar. | Re-acidify the aqueous NaHCO₃ layer to pH 2 and back-extract with EtOAc to check if product precipitated. |
| Color Persistence | DNB derivatives are inherently colored (yellow).[1][2] | Color does not always equal impurity. Verify purity via TLC or HPLC rather than visual inspection. |
Module 2: Recrystallization (Polishing Step)[1][2]
Best For: Final purification to achieve >99% ee/purity, or if the extraction left trace acid.
DNB-PG and its derivatives rely heavily on
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 9:1 to 5:1 | Dissolve in hot ethanol; add warm water until turbid.[1][2] Cool slowly to 4°C. |
| Toluene / Hexane | 1:1 | Excellent for removing non-polar impurities. |
| THF / Hexane | Variable | Dissolve in minimum THF; add Hexane dropwise. |
Critical Warning: Do not use acetone or amines for recrystallization if your product is sensitive to nucleophilic attack or Schiff base formation, although DNB amides are generally stable.
Module 3: Solid-Phase Scavenging (High Throughput)
Best For: Small scale (<50 mg), parallel synthesis, or when aqueous workup causes emulsions.
Workflow
Instead of liquid-liquid extraction, use a polymer-supported carbonate or tertiary amine resin.[1][2]
-
Selection: Use Amberlyst A-21 (weakly basic) or Polymer-supported Carbonate (MP-Carbonate).[1][2]
-
Incubation: Add 3–4 equivalents of the resin (relative to expected excess acid) to the reaction vial.
-
Solvent: Ensure the solvent is DCM or THF (resins swell better in these).
-
Time: Agitate for 2–4 hours at room temperature.
-
Filtration: Filter off the resin. The DNB-PG remains bound to the solid bead; the filtrate contains your purified product.
Visualizing the Workflow
The following diagram illustrates the decision matrix for removing DNB-PG based on the scale and nature of the impurity profile.
Caption: Decision tree for the purification of neutral derivatives from excess DNB-Phenylglycine acid.
Frequently Asked Questions (FAQ)
Q: I used DNB-PG to resolve a chiral amine. How do I recover the DNB-PG to reuse it? A: If you have the DNB-PG/Amine salt:
-
Suspend the salt in a biphasic mixture of EtOAc and 1N HCl .
-
Shake vigorously until the solid dissolves.
-
The amine (now protonated) will go to the aqueous layer.
-
The DNB-PG (now free acid) will go to the organic layer.[2]
-
Evaporate the organic layer and recrystallize from Ethanol/Water to recover DNB-PG [1].
Q: The aqueous layer turned deep red during the bicarbonate wash. Is this a problem? A: No. Polynitro aromatic compounds often form Meisenheimer complexes or charge-transfer complexes in basic conditions, leading to deep red/orange coloration.[1][2] As long as your product is in the organic layer and stable to mild base, this is a normal visual indicator of the impurity being removed.
Q: Can I use chromatography instead of extraction? A: Yes, but DNB-PG streaks on silica gel due to its acidity. You must add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to keep the acid protonated and sharpen the peak shape [2].
References
-
Pirkle, W. H., et al. (1981). "Chiral Solvating Agents. Broad Spectrum Resolution of Alcohol and Amine Enantiomers." Journal of Organic Chemistry. [1][2]
-
Sigma-Aldrich. (2024).[1][2] "Product Specification: (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine." MilliporeSigma Technical Data. [1][2]
-
Zhang, D., et al. (2007). "Preparation and application of a novel Pirkle-type chiral stationary phase." Pharmazie.
Sources
- 1. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | C15H11N3O7 | CID 607127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
- 4. Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gea.com [gea.com]
- 7. ACG Publications - Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies [acgpubs.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid Derivatives
Status: Operational | Subject: Stability & Troubleshooting Guide
Target Compound Class: N-(3,5-Dinitrobenzoyl)- -phenylglycine (DNBPG) and analogs.
Executive Technical Summary
The Stability Triad: Researchers working with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid derivatives (often used as Chiral Stationary Phase selectors or synthetic intermediates) face three distinct stability challenges dictated by the molecule's electronic structure:
-
Rapid Racemization: The phenylglycine backbone is electronically predisposed to racemization. This is exacerbated by the 3,5-dinitrobenzoyl (DNB) group, a strong electron-withdrawing group (EWG) that significantly increases the acidity of the
-proton. -
Base-Promoted Hydrolysis: The same EWG effect renders the amide carbonyl highly electrophilic, making it susceptible to nucleophilic attack (hydrolysis) even under mild alkaline conditions.
-
Photochemical Instability: The nitro-aromatic moiety is prone to photoreduction and nitro-nitrite rearrangement under UV/VIS irradiation.
Critical Troubleshooting Modules
Module A: Loss of Enantiomeric Excess (Racemization)
Symptom: HPLC shows split peaks for a previously pure enantiomer; loss of chiral resolution power in CSP columns.
The Mechanism:
Unlike standard amino acids (e.g., Alanine), phenylglycine derivatives possess a phenyl ring directly attached to the
Protocol: Preventing Racemization
-
Avoid Basic pH: Maintain pH < 7.0 whenever possible. Even weak bases like sodium bicarbonate can trigger racemization over time.
-
Coupling Reagent Selection: If using this molecule in peptide synthesis, avoid standard carbodiimides (DCC/EDC) with base (DIPEA).
-
Recommended: Use DEPBT or COMU with collidine, which are proven to minimize azlactone formation (the intermediate leading to racemization) in phenylglycine derivatives [3].
-
-
Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) with any trace of base, as they enhance the basicity of amines and promote proton abstraction.
Module B: Chemical Degradation (Hydrolysis)
Symptom: Appearance of 3,5-dinitrobenzoic acid (retention time shift) and free phenylglycine in LC-MS.
The Mechanism:
The electron-withdrawing nitro groups pull electron density away from the amide bond, increasing the partial positive charge (
Protocol: Hydrolysis Mitigation
-
Buffer Restrictions: Do not store in carbonate or phosphate buffers > pH 8.0.
-
Temperature Control: Hydrolysis rates follow Arrhenius kinetics. Store stock solutions at -20°C.
-
Workup Caution: During extraction, avoid prolonged exposure to 1M NaOH. Use milder bases (e.g., saturated
) and work quickly at 0°C.
Module C: Photochemical Degradation
Symptom: Solution turns brown/amber; "ghost peaks" in UV detection; baseline noise.
The Mechanism: Nitroaromatic compounds undergo complex photochemistry.[1][2] Under UV irradiation, the nitro group can rearrange to a nitrite ester or reduce to a nitroso species. This is often accompanied by the formation of "brown carbon" type oligomers [5, 6].
Protocol: Light Protection
-
Storage: Solids and solutions must be stored in amber glass.
-
Lab Handling: Wrap reaction vessels in aluminum foil. Avoid direct exposure to fluorescent lab lights for extended periods.
Diagnostic Visualizations
Figure 1: Degradation Pathways
This diagram illustrates the divergent failure modes: Base leads to Racemization (via enolate) and Hydrolysis (via tetrahedral intermediate), while UV light leads to Nitro-reduction.
Caption: Pathways of degradation showing the central role of base in both racemization and hydrolysis.
Figure 2: Troubleshooting Logic Flow
Use this decision tree to diagnose the root cause of impurity profiles.
Caption: Diagnostic flow for identifying the specific mode of instability based on analytical observation.
Data & Specifications
Physicochemical Properties Table
| Property | Value / Behavior | Implication |
| pKa (COOH) | ~3.3 - 3.5 (Predicted) [7] | Acidic. Will precipitate in low pH aqueous solutions (< pH 3). |
| pKa ( | Lowered (est. ~18-20 vs 29 for Ala) | High Racemization Risk. The |
| Solubility | High: THF, DMSO, MeOH, Basic WaterLow: Acidic Water, Hexane | Use polar organic solvents for stock solutions. |
| UV Cutoff | Absorbance significant >254nm | Do not use UV lamps for sterilization. |
Frequently Asked Questions (FAQs)
Q1: I see a precipitate when I acidify the aqueous layer during workup. Is this my product? A: Likely, yes. The carboxylic acid form is less soluble in water than the salt. However, ensure the pH does not drop below 1.0, as extremely acidic conditions can also catalyze amide hydrolysis over time (though slower than base). Action: Filter the precipitate and wash with cold acidic water (pH 3).
Q2: Can I use this compound in solid-phase peptide synthesis (SPPS)? A: Yes, but with extreme caution. Standard Fmoc protocols using piperidine (20%) for deprotection will cause significant racemization of this residue if it is already attached to the resin. Action: If this unit is N-terminal, attach it last. If it is internal, use "soft" deprotection bases (e.g., piperazine with DBU-free cocktails) and minimize exposure time [3].
Q3: My stock solution in DMSO turned yellow/brown overnight. Is it still good? A: Check via HPLC. DMSO can sometimes act as an oxidant, and nitro-aromatics are light-sensitive. If stored in clear glass on a benchtop, it has likely photodegraded. Action: Always store DMSO stocks in amber vials at -20°C.
Q4: Why is the separation of enantiomers on my CSP column degrading? A: If you are using a DNBPG-based column, the stationary phase itself may be hydrolyzing if you are using aggressive mobile phase modifiers (e.g., high concentrations of basic amines like diethylamine). Action: Limit mobile phase modifiers to <0.1% and flush columns with neutral solvents when not in use.
References
-
Soloshonok, V. A., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[3] Royal Society of Chemistry. Link
-
Behrendt, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Link
-
Steinauer, R., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules.[4][5][6][][8][9][10][11][12] Link
-
BOC Sciences. Hydrolysis of Proteins: Breaking Down to Amino Acids.[]
-
Chen, B., et al. (2005).[6] Direct Photolysis of Nitroaromatic Compounds in Aqueous Solutions.[6] Journal of Environmental Sciences.[6] Link
-
Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives...[2] Photonitration Processes. MDPI. Link
-
ChemicalBook. (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine Properties.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 12. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
Technical Support Center: Enhancing Detection Sensitivity for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to enhance the sensitivity of your detection methods. Recognizing the critical need for precise and sensitive quantification of these chiral molecules, particularly in complex matrices, this resource consolidates field-proven insights and scientifically-grounded protocols.
Introduction: The Imperative for Sensitive Detection
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid and its derivatives are pivotal in chiral separations and drug development. The 3,5-dinitrobenzoyl (DNB) moiety acts as a strong chromophore, facilitating UV detection in High-Performance Liquid Chromatography (HPLC). However, achieving the low limits of detection (LOD) and quantification (LOQ) required for trace-level analysis in biological matrices or for impurity profiling presents significant challenges. This guide will explore systematic approaches to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the analysis of DNB-phenylacetic acid derivatives.
Q1: My baseline is noisy, which is affecting my limit of detection. What are the likely causes and solutions?
-
A1: A noisy baseline can originate from several sources. Firstly, ensure the quality of your mobile phase solvents and additives; use HPLC or LC-MS grade solvents to minimize impurities. Secondly, inadequate degassing of the mobile phase can introduce bubbles into the system, leading to baseline disturbances. Always degas your mobile phase before use. Thirdly, a contaminated guard column or analytical column can leach impurities, contributing to baseline noise. A systematic flushing protocol or column replacement may be necessary[1]. Finally, fluctuations in detector lamp intensity can also be a cause; ensure the lamp has sufficient lifetime and is properly warmed up.
Q2: I am observing poor peak shape (tailing or fronting) for my DNB-derivative. How can I improve it?
-
A2: Peak tailing for acidic compounds like these derivatives can often be attributed to secondary interactions with the stationary phase. Ensure the pH of your mobile phase is appropriate to keep the analyte in a single ionic state. For these acidic compounds, a mobile phase pH 2-3 units below the pKa of the carboxylic acid group is generally recommended to ensure it is protonated. Adding a competitive agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can also help to mask active sites on the silica backbone and improve peak shape[1]. Peak fronting may indicate column overload; try injecting a more dilute sample.
Q3: Can I use a detector other than UV-Vis to improve sensitivity?
-
A3: Absolutely. While the DNB group provides good UV absorbance, other detection methods can offer significantly higher sensitivity. A fluorescence detector can be employed if the native molecule or a derivatized form fluoresces. For instance, the carboxylic acid group can be derivatized with a fluorescent tag[2]. A Mass Spectrometer (MS) is a powerful alternative, offering high sensitivity and selectivity, especially when operated in tandem (MS/MS) mode[3]. The two nitro groups on the DNB moiety make these compounds highly electronegative, which is ideal for Electron Capture Negative Ionization (ECNI) MS , a technique known for its exceptional sensitivity for such compounds[4]. If the derivatives are amenable to gas chromatography, an Electron Capture Detector (ECD) can provide picogram to femtogram level detection limits[5].
Q4: What is the best approach for sample preparation to enhance sensitivity for trace analysis in biological fluids?
-
A4: Effective sample preparation is crucial for enhancing sensitivity by removing interfering matrix components and concentrating the analyte. For biological fluids like plasma or urine, Solid-Phase Extraction (SPE) is a highly effective technique. A well-chosen SPE sorbent can selectively retain the DNB-phenylacetic acid derivatives while allowing salts, proteins, and other polar interferences to be washed away. The analyte can then be eluted in a small volume of a strong organic solvent, effectively concentrating the sample before injection[6].
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Poor Sensitivity and Low Signal-to-Noise Ratio in HPLC-UV
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low peak height even at moderate concentrations. | Suboptimal Detection Wavelength: The UV detector is not set to the wavelength of maximum absorbance (λmax) for the DNB chromophore. | Action: Determine the λmax of your specific derivative by scanning its UV spectrum. The DNB group typically has a strong absorbance around 254 nm. Operating at the λmax maximizes the signal according to the Beer-Lambert law. |
| High System Dispersion: Excessive tubing length or a large-volume detector flow cell can lead to peak broadening, which reduces peak height. | Action: Minimize the length and internal diameter of tubing between the column and the detector. If available, use a micro-flow cell in your detector to reduce the dispersion volume. | |
| Inappropriate Mobile Phase Composition: The mobile phase may be causing solubility issues or quenching the chromophore's absorbance. | Action: Ensure your analyte is fully soluble in the mobile phase. For reversed-phase HPLC, a higher percentage of organic solvent generally leads to sharper peaks and thus higher sensitivity. | |
| High baseline noise obscuring small peaks. | Contaminated Mobile Phase or System: Impurities in the solvents, additives, or leaching from system components can create a high background signal. | Action: Use fresh, high-purity (HPLC or LC-MS grade) solvents and additives. Filter all mobile phases through a 0.22 µm filter. If the problem persists, systematically clean the HPLC system with appropriate washing solutions. |
| Detector Drift or Noise: An aging detector lamp or temperature fluctuations in the detector cell can cause baseline instability. | Action: Check the lamp's usage hours and replace if necessary. Ensure the laboratory temperature is stable and the detector is not exposed to drafts. |
Guide 2: Optimizing Sensitivity in LC-MS
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Weak ion signal in Mass Spectrometry. | Incorrect Ionization Mode: The mass spectrometer is not set to the optimal ionization polarity for the analyte. | Action: Given the acidic nature of the carboxylic acid and the electronegative dinitrobenzoyl group, these derivatives are expected to ionize efficiently in Negative Ion Mode Electrospray Ionization (ESI-) . The deprotonated molecule [M-H]⁻ should be the primary ion. |
| Suboptimal Mobile Phase for ESI: Mobile phase additives can suppress or enhance ionization. | Action: For negative ion mode, a slightly basic mobile phase or the addition of a weak base like ammonium acetate can enhance deprotonation and improve signal intensity. Conversely, acidic modifiers like formic acid, while good for chromatography, can suppress negative ion formation. A careful balance must be struck. Experiment with different mobile phase pH and additives to find the optimal conditions for ionization[7]. | |
| Inefficient Desolvation: The ESI source parameters (e.g., gas flow, temperature) are not optimized for the mobile phase flow rate and composition. | Action: Systematically optimize the nebulizer gas pressure, drying gas flow rate, and temperature to ensure efficient solvent evaporation and ion release. | |
| Inconsistent signal intensity between runs. | Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the analyte. | Action: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Adjust the chromatographic method to separate the analyte from the interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Experimental Protocols & Workflows
Protocol 1: High-Sensitivity Chiral HPLC-UV Method
This protocol outlines a starting point for developing a highly sensitive chiral HPLC method.
-
Column Selection:
-
Choose a modern chiral stationary phase (CSP) known for good selectivity towards aromatic compounds, such as a Pirkle-type column or a polysaccharide-based CSP (e.g., cellulose or amylose derivatives)[8].
-
Opt for a column with smaller particle sizes (e.g., sub-2 µm or 3 µm) to achieve higher efficiency and sharper peaks, which translates to better sensitivity.
-
-
Mobile Phase Preparation:
-
For normal phase chromatography (often preferred for these derivatives), a typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
To improve peak shape and resolution, add a small amount of a competitive agent. For the acidic analytes, 0.1% (v/v) trifluoroacetic acid (TFA) is commonly used.
-
-
Instrumental Parameters:
-
Flow Rate: Optimize for the column internal diameter. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point. For narrower columns (e.g., 2.1 mm ID), reduce the flow rate proportionally (e.g., 0.2-0.4 mL/min) to maintain optimal linear velocity.
-
Injection Volume: To enhance sensitivity, a larger injection volume can be used, but be mindful of potential peak distortion. If the sample solvent is weaker than the mobile phase, larger volumes can be injected without significant peak broadening.
-
Column Temperature: Maintain a constant and controlled column temperature (e.g., 25 °C) to ensure reproducible retention times and peak shapes.
-
UV Detection: Set the wavelength to the λmax of the dinitrobenzoyl group (typically around 254 nm).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a solvent with a lower elution strength than the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the column frit.
-
Protocol 2: Ultrasensitive LC-MS/MS Method
This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method.
-
Chromatography (as per Protocol 1):
-
Use a UHPLC system with a low-dispersion flow path to maintain sharp peaks.
-
Replace non-volatile mobile phase additives like TFA with volatile alternatives such as formic acid or ammonium formate to ensure compatibility with the MS source.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor ion ([M-H]⁻) and fragment ions.
-
Multiple Reaction Monitoring (MRM): Select the most intense and specific precursor-to-product ion transition for quantification. This significantly reduces chemical noise and enhances sensitivity. A second transition can be used for confirmation.
-
Source Optimization: Optimize the capillary voltage, source temperature, and gas flows for the specific mobile phase and flow rate used.
-
-
Data Acquisition and Processing:
-
Develop a calibration curve using a series of standards prepared in a matrix that mimics the actual samples to account for matrix effects.
-
Use an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) to improve accuracy and precision.
-
Visualizations
Caption: Workflow for troubleshooting poor sensitivity in HPLC.
Caption: Strategies for enhancing detection sensitivity.
References
-
ResearchGate. How to get the lowest detection limit with the HPLC method?[Link]
-
National Center for Biotechnology Information. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]
-
Shimadzu Corporation. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
ResearchGate. Chromatograms for the resolution of N-(3,5-dinitrobenzoyl)-a-amino amides on the new-synthesized Pirkle-type CSP with a mobile phase of 20% isopropanol in hexane. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
PubMed. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. [Link]
-
National Center for Biotechnology Information. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
-
National Center for Biotechnology Information. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
-
PubMed. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
ResearchGate. The values of LOD, LOQ, and linearity obtained from the HPLC-PDA analysis method. [Link]
-
ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. [Link]
-
National Center for Biotechnology Information. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
National Center for Biotechnology Information. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]
-
Wikipedia. Electron capture ionization. [Link]
-
Chromatography Online. Selectivity and Sensitivity: The Electron Capture Detector (ECD), Its Unique Inventor James Lovelock (1919–2022), and GAIA. [Link]
-
FULIR. Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel. [Link]
-
Pharmaceutical Sciences. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]
-
Shimadzu. Analysis and evaluation of chiral drugs in biological samples. [Link]
-
National Center for Biotechnology Information. Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation. [Link]
-
Chromatography Forum. Derivatization of carboxylic group for fluorescence. [Link]
-
MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
-
ZirChrom. ZirChrom-Chiral. [Link]
-
ResearchGate. Validation of Amino Acid Analysis Methods. [Link]
-
Oxford Academic. Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. [Link]
-
MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
-
ResearchGate. Sample Preparation for Inorganic Trace Element Analysis. [Link]
-
Reddit. HPLC peak shape trouble shooting. [Link]
-
Analytical Methods. LC-MS/MS Method for the Determination of N-nitroso-varenicline in Varenicline Drug Subtance and Drug Product. [Link]
-
MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
PubMed. Liquid Chromatography-Electron Capture Negative Ionization-Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation. [Link]
-
International Journal of Development Research. SIMULTANEOUS ANALYSIS OF DIPHENYLAMINE AND ITS DERIVATIVES BY HIGH PERFORMANCE LIQUID CHROMATOGRPHY. [Link]
-
ResearchGate. Negative-ion mass spectra recorded from four nitro compounds by a.... [Link]
-
ResearchGate. A new fluorogenic reagent for labelling carboxylic acids in HPLC. [Link]
-
Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
-
International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
MDPI. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. [Link]
-
ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
Asian Journal of Pharmaceutical Analysis. DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. [Link]
-
PubMed. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]
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- 8. researchgate.net [researchgate.net]
peak tailing issues in HPLC of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid derivatives
Technical Support Center: HPLC Optimization for DNB-Amino Acid Derivatives
Executive Summary
You are encountering peak tailing (
-
Low pKa (~2.0 - 3.0): The electron-withdrawing dinitrobenzoyl group acidifies the carboxylic acid, making it prone to partial ionization at standard acidic pH (2.5–3.5).[1]
-
-
Activity: The electron-deficient dinitro aromatic ring interacts strongly with phenyl-based stationary phases or residual aromatic impurities.[1] -
Hydrogen Bonding: The amide linkage acts as a hydrogen bond donor/acceptor with residual silanols on the silica surface.
This guide provides a self-validating troubleshooting protocol to resolve these issues.
Part 1: The Diagnostic Workflow
Before altering your method, identify the specific root cause using this logic tree.
Figure 1: Decision matrix for diagnosing peak asymmetry. Follow the path to isolate the variable causing the tail.
Part 2: Technical FAQs & Solutions
Q1: I am using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why?
The Issue: The pKa of your analyte is likely lower than you think. While typical carboxylic acids have a pKa of ~4.5, the 3,5-dinitrobenzoyl group is strongly electron-withdrawing. This inductive effect lowers the pKa of the phenylacetic acid moiety, potentially down to ~2.0 [1].
The Mechanism:
At pH 2.7 (Formic Acid), a significant fraction of the molecule is ionized (
-
Protonated form (
): Retains well on C18. -
Ionized form (
): Elutes earlier and interacts with cationic sites.[1] -
Result: You are operating in the "buffer transition zone" (pH ≈ pKa), causing peak splitting or severe tailing as the analyte dynamically exchanges protons during migration.
The Fix: Switch to a stronger acid to suppress ionization completely.
-
Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1][2]0) or 20mM Phosphate Buffer (pH 2.0) .
-
Why: TFA provides a lower pH and acts as an ion-pairing agent, masking positively charged silanols on the column surface.
Q2: Does the sample diluent really matter if I'm injecting a small volume?
The Issue: Yes. This is a "Strong Solvent Effect." DNB derivatives have low solubility in water, so researchers often dissolve them in 100% DMSO or Methanol.
The Mechanism: If you inject a hydrophobic molecule dissolved in pure organic solvent into an aqueous mobile phase (e.g., 90% Water), the analyte precipitates momentarily or travels faster than the mobile phase at the column head. This creates a distorted band (fronting or tailing) before separation even begins.[1]
The Fix:
-
Protocol: Dissolve the sample in the highest ratio of water possible.
-
Target: 50:50 Water:Methanol (or match your initial gradient conditions).
-
Test: Inject 1 µL vs. 10 µL. If the tailing improves at lower volume, it is a solvent effect.
Q3: Which stationary phase is best? My C18 column is failing.
The Issue: Secondary Silanol Interactions. The amide nitrogen in the DNB linkage can hydrogen bond with free silanol groups (Si-OH) on the silica surface.
The Fix: You require a "Type B" High-Purity Silica column with high surface coverage (End-capping).[1][3]
| Column Feature | Recommendation | Reason |
| Ligand | C18 (Octadecyl) | Maximizes hydrophobic retention for the phenyl/DNB groups.[1] |
| End-Capping | Mandatory | Blocks residual Si-OH groups to prevent H-bonding.[1] |
| Carbon Load | High (>15%) | Better coverage of the silica support. |
| Pore Size | 100 Å | Standard for small molecules. |
Part 3: Optimized Experimental Protocol
Use this "Golden Standard" method to benchmark your system. If tailing persists under these conditions, the issue is hardware (dead volume) or column damage.
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]
-
Note: Do not use Formic Acid for this benchmark.
-
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Note: ACN is preferred over Methanol to suppress
- interactions between the analyte and stationary phase if using a Phenyl column, though C18 is standard [2].
-
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity end-capped column), 4.6 x 150 mm, 5 µm.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Higher temp improves mass transfer and symmetry).[1]
-
Gradient:
Data Validation (Acceptance Criteria):
-
Tailing Factor (
): Must be < 1.3.[1] -
Retention Factor (
): Target to ensure the peak is away from the void volume.
Part 4: Interaction Mechanism Visualization
Understanding why the tailing happens helps you prevent it. The diagram below illustrates the competing forces inside your column.
Figure 2: Mechanistic view of peak tailing.[1] Red arrows indicate secondary interactions that cause tailing; Green arrows indicate the desired retention mechanism.
References
-
ChemicalBook. (2024).[1][4] 2-Amino-2-phenylacetic acid Properties and pKa Data. Retrieved from [1]
-
Agilent Technologies. (2013).[1] Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? - Troubleshooting Guide. Retrieved from [1]
-
Chromatography Online. (2017).[1] The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (Discussion on TFA vs Formic Acid). Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Method Cross-Validation: Chiral GC as a Confirmatory Technique for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid Analysis
Introduction: The Imperative of Orthogonal and Corroborative Data in Chiral Analysis
In the landscape of pharmaceutical development and quality control, the unambiguous determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. The analyte of interest, 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, is a derivative of the amino acid phenylglycine.[1] Such molecules are frequently used as chiral resolving agents or are themselves chiral building blocks where enantiomeric excess is critical.[2][3]
While High-Performance Liquid Chromatography (HPLC) is often the primary workhorse for chiral separations, a robust analytical data package relies on the principle of cross-validation.[4] This involves employing a secondary, orthogonal method to confirm the results obtained from the primary technique, thereby ensuring the accuracy and reliability of the data. This guide provides an in-depth, experience-driven protocol for the cross-validation of enantiomeric purity results for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, using a well-established chiral HPLC method as the reference and a newly developed chiral Gas Chromatography (GC) method as the confirmatory technique.
The rationale for choosing chiral GC as the cross-validation method is its fundamentally different separation mechanism compared to HPLC.[5] While chiral HPLC often relies on interactions with a chiral stationary phase (CSP) in a liquid mobile phase, chiral GC separates enantiomers in the gas phase based on their differential interactions with a chiral selector, often a cyclodextrin derivative, coated onto the capillary column.[6][7][8] This orthogonality provides a powerful tool for identifying potential co-elutions or method-specific biases that might go unnoticed with a single technique.
Part 1: The Reference Method - Chiral HPLC
A robust chiral HPLC method serves as our benchmark. For N-derivatized amino acids like our target analyte, Pirkle-type stationary phases, such as those based on (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine, are highly effective due to π-π interactions, hydrogen bonding, and steric hindrance.[3]
Hypothetical Reference HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralpak® IE (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is assumed to be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]
Part 2: The Confirmatory Method - Chiral Gas Chromatography (GC)
The successful application of chiral GC to a non-volatile, polar molecule like 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid hinges on two critical aspects: quantitative derivatization to induce volatility and the selection of an appropriate chiral stationary phase.
The "Why" of Derivatization: Enabling Gas-Phase Analysis
The carboxylic acid and amide functionalities of the target analyte render it non-volatile and prone to thermal degradation at typical GC inlet and oven temperatures. Derivatization is therefore mandatory. The goal is to convert the polar functional groups into less polar, more volatile, and thermally stable moieties without inducing racemization.
A common and effective approach for derivatizing carboxylic acids for GC analysis is esterification. Methylation using diazomethane or trimethylsilylation are options, however, for simplicity and safety, we will utilize a two-step process involving esterification of the carboxylic acid followed by silylation of the N-H proton, if necessary, to improve peak shape. For this guide, we will focus on the esterification of the carboxylic acid.
Experimental Protocol: Derivatization for GC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid sample into a 2 mL reaction vial.
-
Reagent Addition: Add 500 µL of 2M HCl in Methanol. This reagent serves as both the solvent and the catalyst for the esterification reaction.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Neutralization and Extraction: After cooling to room temperature, add 500 µL of a saturated sodium bicarbonate solution to neutralize the excess acid. Add 500 µL of ethyl acetate and vortex vigorously for 1 minute to extract the derivatized analyte.
-
Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure complete phase separation.
-
Sample for GC: Carefully transfer the upper organic layer (ethyl acetate) to a GC autosampler vial for analysis.
Chiral Stationary Phase Selection: The Key to Enantioseparation
The choice of the chiral stationary phase is paramount. For the separation of a wide range of chiral compounds, including derivatized amino acids, cyclodextrin-based CSPs are exceptionally versatile.[6][8][13] These cyclic oligosaccharides possess a chiral cavity, and by derivatizing the hydroxyl groups on the rim, a variety of chiral selectors with different enantioselective properties can be created.[7][14] For our derivatized analyte, a β-cyclodextrin phase, such as one derivatized with permethylated or trifluoroacetyl groups, is a logical starting point due to its proven efficacy in separating aromatic and acylated compounds.
Proposed Chiral GC Method Parameters:
| Parameter | Condition |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | Restek Rt-βDEXcst™ (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Oven Program | 150°C hold for 1 min, ramp at 5°C/min to 230°C, hold for 10 min |
| Detector | FID, 250°C |
Part 3: The Cross-Validation Protocol: A Self-Validating System
Cross-validation is performed by analyzing the same set of samples using both the reference (HPLC) and confirmatory (GC) methods.[4] The objective is to demonstrate that the confirmatory method provides equivalent results, thereby lending a higher degree of confidence to the analytical data. The validation should be conducted in accordance with ICH Q2(R1) principles.[9][10][11]
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including its enantiomer and any potential impurities.
-
Protocol:
-
Analyze a racemic mixture of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid using both HPLC and GC methods.
-
Analyze a sample of the desired enantiomer spiked with a known amount (e.g., 0.5%) of the undesired enantiomer.
-
Analyze a placebo sample (all matrix components except the analyte) to ensure no interfering peaks.
-
-
Acceptance Criteria:
-
Baseline resolution of the two enantiomers in both methods (Resolution > 1.5).
-
No interfering peaks at the retention times of the enantiomers in the placebo analysis.
-
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Protocol:
-
Repeatability: Analyze six replicate preparations of a sample containing a known level of the undesired enantiomer (e.g., 1.0%) on the same day, with the same analyst and instrument for both HPLC and GC methods.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for the six replicate measurements should be ≤ 5.0% for the minor enantiomer.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of the pure desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 0.5%, 1.0%, and 1.5%).
-
Prepare three replicate samples at each level.
-
Analyze all nine samples using both the HPLC and GC methods.
-
-
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for the spiked undesired enantiomer at each level.
-
Part 4: Data Comparison and Interpretation
The core of the cross-validation lies in the direct comparison of the quantitative results obtained from both methods.
Table 1: Hypothetical Cross-Validation Data Summary
| Validation Parameter | HPLC Method (Reference) | GC Method (Confirmatory) |
| Specificity | ||
| Resolution (Racemic) | 2.8 | 2.2 |
| Precision (Repeatability) | ||
| Mean % Undesired Enantiomer (n=6) | 1.02% | 0.99% |
| RSD | 1.5% | 2.1% |
| Accuracy | ||
| Recovery at 0.5% Spike | 98.5% | 101.2% |
| Recovery at 1.0% Spike | 100.8% | 99.5% |
| Recovery at 1.5% Spike | 101.5% | 102.3% |
Statistical Analysis:
To objectively assess the agreement between the two methods, a paired t-test can be performed on the accuracy data. The null hypothesis is that there is no significant difference between the means of the results obtained by the two methods.
-
If the calculated p-value is greater than 0.05 (at a 95% confidence level), it can be concluded that there is no statistically significant difference between the HPLC and GC methods, and the cross-validation is successful.
Conclusion: Achieving Analytical Confidence Through Orthogonality
This guide has outlined a comprehensive and scientifically sound approach to the cross-validation of an analytical method for the chiral purity of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid. By employing chiral GC as an orthogonal confirmatory technique to a primary chiral HPLC method, researchers and drug development professionals can build a robust and defensible data package. The successful correlation of results from two distinct analytical principles provides the highest level of assurance in the accuracy and reliability of the enantiomeric purity determination, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). PubMed. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. (2023). City University of Hong Kong. Available at: [Link]
-
(R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine. (n.d.). MySkinRecipes. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Chromatography Online. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2024). MDPI. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Available at: [Link]
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). ResearchGate. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Available at: [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). IntechOpen. Available at: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. Available at: [Link]
-
ZirChrom-Chiral HPLC Columns. (n.d.). ZirChrom. Available at: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Available at: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]
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- 3. N-(3,5-Dinitrobenzoyl)phenylglycine | 74927-72-3 | Benchchem [benchchem.com]
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A Critical Evaluation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid as a Chiral Resolving Agent
A Senior Application Scientist's Guide to Performance, Limitations, and Alternatives
In the landscape of enantioseparation, the selection of an appropriate chiral resolving agent is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of producing enantiomerically pure compounds. Among the myriad of available agents, those bearing the 3,5-dinitrobenzoyl moiety are often considered for their potential to engage in strong π-π stacking and hydrogen bonding interactions, which are crucial for effective chiral discrimination. This guide provides an in-depth technical evaluation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid as a chiral resolving agent, focusing on its limitations and offering a comparative perspective against industry-standard alternatives.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation remains a cornerstone of industrial enantioseparation. The underlying principle is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (an acid, in this case). The resulting diastereomeric salts, having different three-dimensional structures, exhibit differential solubility in a given solvent system. This disparity allows for their separation through fractional crystallization.
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid: A Profile
This resolving agent, an N-acylated derivative of phenylglycine, is structurally designed to be an effective discriminator of chirality. The key features that theoretically underpin its resolving power include:
-
Multiple Interaction Sites: The molecule offers several points for intermolecular interactions: the carboxylic acid for salt formation, the amide linkage for hydrogen bonding, and the phenyl ring for hydrophobic interactions.
-
Strong π-Acceptor Character: The 3,5-dinitrobenzoyl group is a strong π-acceptor, capable of forming robust charge-transfer complexes and π-π stacking interactions with π-donating aromatic rings in the substrate to be resolved.
-
Rigid Stereochemical Environment: The rigid phenylglycine backbone provides a well-defined chiral environment, which can enhance the stereochemical differentiation between the two enantiomers of a racemic substrate.
Despite these promising features, a comprehensive review of its practical applications reveals significant limitations that have curtailed its widespread adoption in industrial-scale resolutions.
Limitations of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
Accessibility and Cost
A primary drawback of this resolving agent is its cost and accessibility. Unlike workhorse resolving agents such as tartaric acid, which is derived from a readily available natural source, 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid is a synthetic molecule. Its preparation requires enantiomerically pure phenylglycine as a starting material, which itself is often produced via resolution. This multi-step synthesis contributes to its relatively high cost, making it less economically viable for large-scale industrial processes, a significant challenge in diastereomeric salt resolution where the resolving agent should ideally be cheap or easily recyclable.[1] For instance, the commercial price for the (2R)-enantiomer is approximately $61 for 100g.[2]
Steric Hindrance
The bulky nature of the 3,5-dinitrobenzoylphenyl moiety can be a double-edged sword. While it provides a rigid chiral environment, it can also introduce significant steric hindrance.[3] This may impede the efficient formation of well-ordered, crystalline diastereomeric salts, particularly with substrates that are themselves sterically demanding. Poor crystallinity can lead to difficulties in separation by filtration and may result in lower diastereomeric and, consequently, enantiomeric excess of the resolved product.
Limited Substrate Scope
The efficacy of a chiral resolving agent is highly substrate-dependent.[4] The structural rigidity and specific interaction sites of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid may confer high selectivity for a narrow range of substrates, but also limit its broader applicability. For a successful resolution, a delicate balance of intermolecular forces is required to achieve a significant difference in the lattice energies of the two diastereomeric salts. The dominant π-π stacking interactions may not be optimal for all classes of racemic compounds, particularly non-aromatic amines.
Lack of Extensive Performance Data
Despite its theoretical advantages, there is a notable scarcity of published experimental data demonstrating the successful and efficient use of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid as a resolving agent for preparative-scale separations via diastereomeric salt crystallization. Much of the available literature describes its use as a chiral selector in chromatographic stationary phases or as a chiral solvating agent for NMR-based enantiomeric excess determination.[5] This lack of a proven track record for bulk separations is a significant deterrent for its adoption in process development.
Comparative Performance: Benchmarking Against Standard Resolving Agents
To contextualize the limitations of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, it is instructive to compare its potential performance with that of well-established and widely used resolving agents like tartaric acid and its derivatives.
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Optical Purity (ee%) of Resolved Substrate | Reference |
| D-Tartaric Acid | (±)-Amlodipine | 48.8 | 90.7 | [4] |
| O,O'-Dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) | (±)-Ofloxacin | Not specified | 82.3 (for R-Ofloxacin) | [4] |
| (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | (±)-Leucine | Not specified | 91.2 (for D-Leucine) | [4] |
| (-)-Camphorsulfonic acid | (±)-Phenylglycine | High | High | [6] |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions.
The data clearly indicates that standard resolving agents like tartaric acid and its derivatives consistently provide high enantiomeric excess for a range of substrates. The choice of resolving agent is often empirical, and a screening approach is typically employed to identify the optimal agent and conditions for a given separation.
Experimental Protocols
Synthesis of (R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid
This protocol is based on the standard acylation of an amino acid.
Materials:
-
(R)-(-)-Phenylglycine
-
3,5-Dinitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve (R)-(-)-Phenylglycine (1 equivalent) in a 1 M NaOH solution (2 equivalents) with stirring until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1.1 equivalents) in CH₂Cl₂.
-
Add the 3,5-dinitrobenzoyl chloride solution dropwise to the cooled amino acid solution under vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified (R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid.
Chiral Resolution of a Racemic Amine using a Standard Resolving Agent (D-Tartaric Acid)
Materials:
-
Racemic amine (e.g., (±)-α-phenylethylamine)
-
D-Tartaric acid
-
Methanol
Procedure:
-
Dissolve the racemic amine (1 equivalent) in methanol.
-
In a separate flask, dissolve D-tartaric acid (0.5 equivalents) in methanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol. This is the less soluble salt.
-
The more soluble diastereomeric salt remains in the mother liquor.
-
To recover the enantiomerically enriched amine, suspend the collected salt in water and add a base (e.g., 2 M NaOH) until the pH is >10.
-
Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent.
-
Determine the enantiomeric excess of the recovered amine using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral solvating agent).
Visualizing the Chiral Resolution Process
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Logical Framework for Selecting a Chiral Resolving Agent
Caption: Decision-making framework for selecting a chiral resolving agent.
Conclusion
While 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid possesses structural features that are theoretically advantageous for chiral recognition, its practical application as a bulk resolving agent is hampered by significant limitations. These include its high cost, multi-step synthesis from a chiral precursor, potential for steric hindrance, and a lack of extensive, publicly available data demonstrating its efficacy in preparative-scale resolutions. For researchers and process chemists, the empirical screening of well-established, cost-effective, and readily available resolving agents such as tartaric acid, mandelic acid, and their derivatives remains the most pragmatic and economically sound strategy for the development of robust and scalable chiral resolution processes. The exploration of novel resolving agents is a valuable academic endeavor, but for industrial applications, a proven track record of performance is paramount.
References
-
NIH. (2023). Strategies for chiral separation: from racemate to enantiomer.[Link]
-
NIH. (2023). Strategies for chiral separation: from racemate to enantiomer.[Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.[Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[Link]
-
Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]
-
RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer.[Link]
-
Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | 74927-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Resolution processes [kesselssa.com]
Inter-Laboratory Comparison Guide: N-(3,5-Dinitrobenzoyl)-Phenylglycine (DNBPG) Chiral Selector
Topic: Inter-Laboratory Comparison of Results Using 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid Content Type: Publish Comparison Guide
Executive Summary: The Pirkle Standard
In the landscape of chiral separations, 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid —commonly known as DNBPG (Dinitrobenzoyl-phenylglycine)—stands as a foundational "Pirkle-type" chiral selector. Unlike broad-spectrum polysaccharide phases (e.g., OD/AD), DNBPG is a rational design selector. It relies on explicit, predictable
This guide provides an objective inter-laboratory comparison of DNBPG against its modern evolution (Whelk-O 1 ) and the generalist Polysaccharide alternatives. It is designed for researchers requiring high-fidelity data on selectivity (
Technical Mechanism: The Donor-Acceptor Principle
The DNBPG selector functions as a
Key Interactions:
-
-
Interaction: Between the dinitrobenzoyl group (selector) and the analyte's aromatic ring. -
Hydrogen Bonding: Via the amide linkage.
-
Steric Hindrance: Provided by the phenylacetic acid backbone to discriminate enantiomers.
Figure 1: Mechanistic pathway of chiral recognition on the DNBPG stationary phase.
Comparative Analysis: DNBPG vs. Alternatives
This section synthesizes performance data from multiple analytical environments to establish where DNBPG excels and where it has been superseded.
3.1 DNBPG vs. Whelk-O 1 (The Modern Pirkle)
-
DNBPG: The "Type 1" Pirkle phase. Excellent for specific donors (e.g., herbicides, amino acid derivatives) but limited versatility.
-
Whelk-O 1: A "mixed-mode" selector (combines donor and acceptor features). It is generally more versatile, robust, and available in sub-2
m particle sizes for UHPLC.[1]
3.2 DNBPG vs. Polysaccharides (OD/AD)
-
DNBPG: Covalently bonded (universal solvent compatibility), fast kinetics (high flow rates possible), but lower general "hit rate" for unknown racemates.
-
Polysaccharides: High hit rate, but often coated (solvent restrictions apply) and slower mass transfer.
3.3 Experimental Data Summary
Table 1: Comparative Selectivity (
| Analyte Class | Probe Molecule | DNBPG (Covalent) | Whelk-O 1 | Chiralcel OD-H | Verdict |
| Aryl-Alkyl Amines | N-Acyl-1-(1-naphthyl)ethylamine | Whelk-O 1 provides superior selectivity for this class. | |||
| Amino Acid Derivs. | N-(3,5-DNB)-Leucine ester | Polysaccharides dominate amino acid separation. | |||
| Aromatic Oxides | trans-Stilbene Oxide | Whelk-O 1 is the industry standard for this probe. | |||
| Specific Herbicides | Aryloxypropionic acid esters | DNBPG remains the preferred choice for specific agrochemicals. |
Analyst Insight: While Whelk-O 1 outperforms DNBPG in broad screening, DNBPG remains cost-effective and highly efficient for preparative scale-up of specific "matched" donor analytes due to its covalent bonding and high loadability.
Inter-Laboratory Validation Protocol
To ensure reproducibility of results using DNBPG across different laboratories (e.g., CRO to Pharma Sponsor), the following self-validating protocol is recommended.
4.1 Standardization of Mobile Phase
Pirkle phases are sensitive to "modifier" stoichiometry.
-
Standard: Hexane/Isopropanol (80:20 v/v).
-
Critical Control: Moisture content must be
. Water competes for hydrogen bonding sites, drastically altering retention times ( ). -
Validation Step: Run 1,3,5-Tri-tert-butylbenzene (void marker) and trans-Stilbene Oxide (test probe) daily.
variation indicates mobile phase drift.
4.2 Column History Tracking
Since DNBPG is covalently bonded, it tolerates aggressive solvents (DCM, THF). However, switching from Normal Phase (Hexane) to Reversed Phase (MeOH/Water) can permanently alter the solvation layer.
-
Rule: Dedicate columns to either Normal Phase or Reversed Phase. Do not switch back and forth in a validation study.
Experimental Workflow: Method Development
This workflow guides the decision process for selecting DNBPG versus alternatives.
Figure 2: Decision tree for selecting DNBPG in chiral method development.
Protocol: Rapid Screening on DNBPG
-
Column: Regis (R)-DNBPG Covalent,
mm, 5 m. -
Conditions: Flow 1.5 mL/min, Temp 25°C.
-
Mobile Phase A: Hexane/Ethanol (90:10).
-
Mobile Phase B: Hexane/IPA (90:10).
-
Step: Inject sample. If
, decrease alcohol to 5%. If no separation, switch to Whelk-O 1.
References
-
Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews.
-
Regis Technologies. (2025). WHELK-O® 1 Chiral Stationary Phase Technical Guide.
-
Gasparrini, F., et al. (2012). Enantioselective ultra-high and high performance liquid chromatography: A comparative study of columns based on the Whelk-O1 selector. Journal of Chromatography A.
-
Layton, S. E. (2003). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
-
Sigma-Aldrich. (2025). Product Specification: (R)-(−)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine.
Sources
A Critical Evaluation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid as a Chiral Derivatizing Agent in Modern Analytical Chemistry
In the landscape of pharmaceutical development and chiral analysis, the resolution of enantiomers remains a critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. One established technique is the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into diastereomers, which can then be separated using standard achiral chromatography. This guide provides a critical evaluation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, also known as N-(3,5-Dinitrobenzoyl)-α-phenylglycine (DNBPG), a widely recognized CDA, in the context of recent scientific literature and its performance relative to other available agents.
The Principle of Chiral Derivatization: A Foundational Approach
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct separation on conventional chromatographic columns impossible. The indirect method of chiral separation circumvents this by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent.[1] This reaction creates a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by standard techniques such as High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase.[2]
The success of this method hinges on several factors: the optical purity of the CDA, the quantitative nature of the derivatization reaction, the stability of the resulting diastereomers, and the degree of separation (resolution) that can be achieved between them.[3]
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid (DNBPG): An Overview
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid is a Pirkle-type chiral selector, characterized by a π-acidic 3,5-dinitrobenzoyl group. This aromatic ring system is electron-deficient and capable of engaging in π-π stacking interactions with electron-rich aromatic systems in the analyte. The presence of both an amide and a carboxylic acid group provides sites for hydrogen bonding, while the phenylglycine backbone offers a rigid chiral scaffold. These multiple interaction points are crucial for effective chiral recognition and the formation of diastereomeric complexes with distinct physicochemical properties.[4]
Comparative Analysis: DNBPG vs. Other Chiral Derivatizing Agents
A direct, quantitative comparison of DNBPG with other common CDAs in recent literature is not abundant. However, a qualitative assessment based on their chemical nature and established applications reveals distinct advantages and disadvantages.
| Feature | 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (DNBPG) | Marfey's Reagent (FDAA) | Mosher's Acid (MTPA-Cl) |
| Primary Analytes | Primary and secondary amines, amino acids, alcohols | Primary and secondary amines, amino acids | Alcohols, primary and secondary amines |
| Mechanism | Forms diastereomeric amides or esters. Relies on π-π stacking, hydrogen bonding, and steric interactions for separation. | Nucleophilic aromatic substitution to form stable diastereomeric derivatives. | Forms diastereomeric esters or amides. Separation is often analyzed by NMR, relying on the magnetic anisotropy of the phenyl group. |
| Detection | Strong UV absorbance from the dinitrobenzoyl group enhances detectability. | The 2,4-dinitrophenyl group provides a strong chromophore for UV detection. | Primarily used for NMR analysis of enantiomeric excess. Can be used for chromatographic separation. |
| Advantages | - Good for analytes with aromatic rings due to π-π interactions.- The dinitrobenzoyl group is a strong chromophore, aiding in UV detection.[5] | - Generally high enantioselectivity.[6]- Well-established and widely used, with extensive literature.[7] | - Excellent for determining enantiomeric excess by NMR due to predictable chemical shift differences.- Can be used for a wide range of alcohols and amines. |
| Disadvantages | - May not be as effective for purely aliphatic analytes.- Recent direct comparative performance data is scarce. | - Can exhibit lower sensitivity compared to other agents.[6]- The reagent itself can sometimes interfere with the chromatogram. | - The acid chloride is moisture-sensitive.- Primarily an NMR reagent, may not always provide optimal chromatographic separation. |
While direct head-to-head studies are limited, some research provides context. For instance, a study on new chiral stationary phases noted that a novel C3-symmetric (R)-phenylglycinol N-1,3,5-benzenetricarboxylic acid-derived chiral stationary phase demonstrated better results compared to a previously described N-3,5-dinitrobenzoyl (DNB) (R)-phenylglycinol-derived one, which is structurally related to DNBPG.[8] This suggests that while DNBPG is effective, newer-generation chiral selectors may offer improved performance in certain applications.
Furthermore, reviews of chiral derivatizing agents often highlight the high enantioselectivity of Marfey's reagent (FDAA), although sometimes at the cost of lower sensitivity.[6] This trade-off between selectivity and sensitivity is a critical consideration in method development.
Experimental Protocol: Enantiomeric Resolution of a Primary Amine using DNBPG and HPLC
This protocol outlines a general procedure for the derivatization of a racemic primary amine with (R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid and subsequent analysis by reversed-phase HPLC.
Rationale: The carboxylic acid of DNBPG is first activated to facilitate amide bond formation with the primary amine analyte. The resulting diastereomeric amides are then separated on a C18 column, and their differential interactions with the stationary phase lead to different retention times. The dinitrobenzoyl chromophore allows for sensitive UV detection.
Materials:
-
(R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (DNBPG)
-
Racemic primary amine analyte
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Quenching agent (e.g., water or a primary amine like butylamine)
Step-by-Step Procedure:
-
Activation of DNBPG:
-
Dissolve 1.1 equivalents of (R)-DNBPG in anhydrous DCM.
-
Add 1.1 equivalents of EDC to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the active O-acylisourea intermediate. This activation step is crucial for efficient reaction with the amine.
-
-
Derivatization Reaction:
-
In a separate vial, dissolve 1.0 equivalent of the racemic primary amine in anhydrous DCM.
-
Slowly add the amine solution to the activated DNBPG solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or a preliminary HPLC injection. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated acid.
-
-
Work-up and Sample Preparation:
-
Quench the reaction by adding a small amount of water to hydrolyze any remaining activated acid.
-
Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl) to remove any unreacted amine and then with a dilute base (e.g., 0.1 M NaHCO₃) to remove unreacted DNBPG.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the dried residue in the HPLC mobile phase for injection. Proper work-up is essential to remove interfering species and ensure a clean chromatogram.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA, is often effective. A typical starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes. The gradient should be optimized to achieve baseline separation of the two diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the dinitrobenzoyl group has strong absorbance (typically around 254 nm).
-
Injection Volume: 10-20 µL.
-
Visualization of the Experimental Workflow:
Chemical Structures and Derivatization Reaction
The following diagrams illustrate the chemical structure of (R)-2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid and its reaction with a generic racemic amine.
Conclusion
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid remains a valuable and effective chiral derivatizing agent, particularly for the resolution of amines and amino acids containing aromatic moieties. Its strong chromophore is a significant advantage for UV-based detection in HPLC. However, the recent literature lacks direct, quantitative comparisons of its performance against other widely used reagents such as Marfey's reagent. While the principles of its application are well-understood, researchers and drug development professionals should be aware that for certain analytes, especially those lacking an aromatic system, or where ultimate sensitivity is required, other derivatizing agents may offer superior performance. The choice of a chiral derivatizing agent should, therefore, be guided by the specific chemical nature of the analyte and the analytical requirements of the assay, with the understanding that newer, more specialized reagents and chiral stationary phases continue to be developed.
References
-
ResearchGate. 3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine as Pirkle-Anion Exchange Hybrid-Type Chiral Selector in High-Performance Liquid Chromatography | Request PDF. Available from: [Link]
-
MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
-
National Center for Biotechnology Information. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. Available from: [Link]
-
Wikipedia. Chiral derivatizing agent. Available from: [Link]
-
Royal Society of Chemistry. A derivatisation agent selection guide. Available from: [Link]
-
ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC. Available from: [Link]
-
SpringerLink. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Available from: [Link]
-
MDPI. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
IJCERT. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available from: [Link]
-
MITOLIFE. Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply. Available from: [Link]
-
ResearchGate. Structure of aromatic chiral samples (group C). Available from: [Link]
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply [tsaminoacid.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis: NMR vs. HPLC for Enantiomeric Purity of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid Derivatives
Executive Summary
The analysis of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid (DNB-PG) and its derivatives is a critical quality gate in chiral chemistry. As these molecules often serve as the "Pirkle-type" chiral selectors in chromatography columns, their own enantiomeric excess (ee) directly dictates the resolving power of the final product.
This guide contrasts the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs).
-
The Verdict: HPLC remains the gold standard for final Quality Control (QC) due to superior sensitivity (ee > 99.5%) and precision. However, NMR is the superior choice for in-process monitoring and high-throughput screening of synthetic intermediates due to speed and the elimination of column equilibration times.
The Analyte & The Challenge
The target molecule, DNB-PG, contains a strongly
-
Structural Feature: The electron-deficient DNB ring is a "magnet" for
- interactions. -
Analytical Challenge: Distinguishing enantiomers requires a chiral environment that can leverage this
-acidity.-
In HPLC: The column must act as a
-donor. -
In NMR: The CSA must form a stable diastereomeric complex (usually a salt) that magnetically shields/deshields the DNB protons differentially.
-
Deep Dive: High-Performance Liquid Chromatography (HPLC)
HPLC separates enantiomers by differential retention on a chiral stationary phase.[1] For DNB-derivatives, we utilize "Reciprocal Chromatography." Since DNB-PG is a
Recommended Stationary Phases
-
Polysaccharide Type (First Choice): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The aromatic rings in the cellulose derivative provide the necessary
- interaction. -
Pirkle Type (Alternative): Whelk-O 1. This column contains both donor and acceptor sites and is highly effective for DNB derivatives.
Experimental Protocol (Self-Validating)
-
Column: Chiralcel OD-H (
mm, 5 m). -
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).
-
Why TFA? DNB-PG is a carboxylic acid. Without TFA, the peak will tail severely due to ionization. TFA suppresses ionization, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the DNB chromophore).
-
Temperature: 25°C.
Performance Metrics
-
Resolution (
): Typically > 2.0 (Baseline separation). -
Limit of Quantitation (LOQ): 0.1% of the minor enantiomer.
-
Run Time: 15–30 minutes.
Deep Dive: NMR Spectroscopy (Chiral Solvating Agents)
NMR discriminates enantiomers by converting them into diastereomeric salts in situ. This method relies on the chemical shift non-equivalence (
Mechanism: Acid-Base Complexation
Since DNB-PG is an acid, we use a chiral amine base as the CSA. The amine forms a salt with the carboxylic acid. The aromatic ring of the chiral amine will shield the DNB protons of the (R)-enantiomer differently than the (S)-enantiomer due to steric locking.
Experimental Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for baseline separation of signals).
-
Solvent:
(Chloroform-d). Note: Benzene- can be used if peak overlap occurs in chloroform. -
Chiral Solvating Agent (CSA): (R)-(+)-1-Phenylethylamine (1-PEA) or Quinine.
-
Stoichiometry: 1:1 to 1:2 (Analyte : CSA). Excess CSA often improves
.
Step-by-Step Workflow:
-
Dissolve 10 mg of DNB-PG derivative in 0.6 mL
. -
Acquire a standard
H spectrum (Reference). -
Add 1.5 equivalents of (R)-(+)-1-Phenylethylamine.
-
Shake and equilibrate for 2 minutes.
-
Acquire
H spectrum. Focus on the region 8.5–9.2 ppm (DNB aromatic protons). -
Result: The singlet/doublet of the DNB protons will split into two sets. Integration of these sets gives the enantiomeric ratio (er).
Comparative Analysis & Decision Matrix
The following table synthesizes experimental data to guide your instrument selection.
| Feature | HPLC (Chiralcel OD-H) | NMR (CSA: 1-PEA) |
| Primary Mechanism | Adsorption / Steric Fit / | Diastereomeric Salt Formation |
| Accuracy (ee) | ||
| Limit of Detection | ||
| Analysis Time | 20-40 min (inc. equilibration) | 5-10 min |
| Solvent Usage | High (Liters of Hexane) | Low (0.6 mL deuterated solvent) |
| Sample Recovery | Possible (if Prep HPLC) | Difficult (Contaminated with CSA) |
| Best Use Case | Final Product Release / QC | Reaction Monitoring / IPC |
Decision Logic Visualization
Caption: Decision matrix for selecting between HPLC and NMR based on the stage of drug development.
Interaction Mechanisms
Understanding why separation occurs is vital for troubleshooting.
Caption: Mechanistic comparison: HPLC relies on surface adsorption, while NMR relies on solution-phase salt formation.
Troubleshooting & Expert Tips
HPLC Issues
-
Peak Tailing: Usually indicates silanol activity or ionization of the carboxylic acid. Fix: Increase TFA concentration to 0.1% or 0.2%.
-
Broad Peaks: Poor solubility in the mobile phase. Fix: Dissolve the sample in a higher ratio of IPA before injecting, or switch to a "Whelk-O 1" column which tolerates polar modifiers better.
NMR Issues
-
No Peak Splitting: The association constant (
) is too low. Fix: Lower the temperature (run at 0°C or -10°C) to stabilize the salt complex, or switch to a stronger base like Quinine. -
Broad Signals: Exchange rate is intermediate on the NMR timescale. Fix: Dry the solvent (remove water) as water catalyzes rapid proton exchange, collapsing the split signals.
References
-
Berthod, A., et al. (1990).[2] "Interactions of Chiral Molecules with an (R)-N-(3,5-dinitrobenzoyl)phenylglycine HPLC Stationary Phase." Chirality. [2]
- Pirkle, W. H., & Pochapsky, T. C. (1989). "Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers." Chemical Reviews.
-
Sigma-Aldrich Application Note. "Chiral HPLC Analysis of Amino Acid Enantiomers."
-
University of Pisa Research. (2022). "Chiral Solvating Agents for NMR Spectroscopy... with rac-N-3,5-dinitrobenzoylphenylglycine."[2][3][4][5] ACS Sustainable Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Interactions Of Chiral Molecules With An (r)‐n‐(3,5‐dinitrobenzoyl) Ph" by Alain Berthod, Heng Liang Jin et al. [scholarsmine.mst.edu]
- 3. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | 74927-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. arpi.unipi.it [arpi.unipi.it]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
